A1874
Description
Properties
IUPAC Name |
(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-N-[4-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-methoxyphenyl]-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H62Cl3F2N9O7S/c1-32-33(2)80-56-48(32)51(35-11-14-37(59)15-12-35)67-44(53-71-70-34(3)72(53)56)29-47(73)65-19-21-77-23-25-79-26-24-78-22-20-66-54(74)36-13-18-43(45(27-36)76-7)68-55(75)52-49(39-9-8-10-41(61)50(39)63)58(31-64,46(69-52)30-57(4,5)6)40-17-16-38(60)28-42(40)62/h8-18,27-28,44,46,49,52,69H,19-26,29-30H2,1-7H3,(H,65,73)(H,66,74)(H,68,75)/t44-,46-,49-,52+,58-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNTVOAQOGRLQB-JJMBTQCASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCCNC(=O)C4=CC(=C(C=C4)NC(=O)C5C(C(C(N5)CC(C)(C)C)(C#N)C6=C(C=C(C=C6)Cl)F)C7=C(C(=CC=C7)Cl)F)OC)C8=CC=C(C=C8)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCCNC(=O)C4=CC(=C(C=C4)NC(=O)[C@H]5[C@@H]([C@@]([C@@H](N5)CC(C)(C)C)(C#N)C6=C(C=C(C=C6)Cl)F)C7=C(C(=CC=C7)Cl)F)OC)C8=CC=C(C=C8)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H62Cl3F2N9O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1173.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A1874 PROTAC: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Core Summary
A1874 is a potent, cell-permeable proteolysis-targeting chimera (PROTAC) that demonstrates a novel, dual mechanism of action, making it a compelling candidate for cancer therapy. It is a heterobifunctional molecule designed to induce the degradation of the epigenetic reader protein Bromodomain-containing protein 4 (BRD4) while simultaneously stabilizing the tumor suppressor protein p53. This is achieved by hijacking the E3 ubiquitin ligase Mouse double minute 2 homolog (MDM2). This compound is synthesized by linking a BRD4 inhibitor, JQ1, to an MDM2 antagonist, idasanutlin (B612072), via a polyethylene (B3416737) glycol (PEG)-based linker.[1] This unique mode of action results in synergistic antiproliferative effects in cancer cells, particularly those with wild-type p53.[1][2]
Quantitative Data Summary
The efficacy of this compound has been quantified across various cancer cell lines. The key performance indicators are its degradation capacity (DC50 and Dmax) for BRD4 and its inhibitory concentration (IC50) for cell viability.
| Parameter | Cell Line | Value | Reference |
| DC50 (BRD4 Degradation) | HCT116 | 32 nM | [2][3] |
| Dmax (Maximum BRD4 Degradation) | HCT116 | 98% | [1][3] |
| IC50 (Cell Viability) | HCT116 (p53 WT) | 86.3 nM | [1] |
| IC50 (Cell Viability) | A375 (p53 WT) | 236 nM | [1] |
| IC50 (Cell Viability) | SJSA1 (p53 WT, MDM2 amplified) | 46.5 nM | [1] |
Mechanism of Action
This compound's mechanism of action is a two-pronged attack on cancer cells.
-
BRD4 Degradation: The JQ1 moiety of this compound binds to the bromodomains of BRD4. Simultaneously, the idasanutlin component recruits MDM2, an E3 ubiquitin ligase. This induced proximity within the cell leads to the formation of a ternary complex (BRD4-A1874-MDM2). This complex facilitates the MDM2-mediated polyubiquitination of BRD4, marking it for degradation by the 26S proteasome. The degradation of BRD4 leads to the downregulation of its downstream target oncogenes, most notably c-Myc, as well as Bcl-2 and Cyclin D1, which are critical for cell proliferation and survival.[4]
-
p53 Stabilization: The idasanutlin component of this compound also acts as a potent inhibitor of the MDM2-p53 interaction. By binding to MDM2, it prevents the MDM2-mediated ubiquitination and subsequent degradation of p53. This leads to the accumulation and stabilization of p53, a critical tumor suppressor protein. Stabilized p53 can then activate its downstream targets, such as p21, leading to cell cycle arrest and apoptosis.[1][3]
This dual action of degrading an oncoprotein (BRD4) and stabilizing a tumor suppressor (p53) results in a potent and synergistic anti-cancer effect.[1]
Signaling Pathways and Experimental Workflows
To fully elucidate the mechanism of action of this compound, a series of key experiments are typically performed. The logical workflow and the underlying signaling pathways are visualized below.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot Analysis
This protocol is for the detection of BRD4, c-Myc, p53, Bcl-2, and Cyclin D1 protein levels in cancer cells following treatment with this compound.
Materials:
-
Cancer cell line (e.g., HCT116)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein assay reagent (e.g., BCA kit)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-BRD4 (e.g., Cell Signaling Technology, #13440)
-
Anti-c-Myc (e.g., Abcam, ab32072 or Cell Signaling Technology, #9402)
-
Anti-p53 (e.g., EMD Millipore, OP43 or Cell Signaling Technology, #9282)
-
Anti-Bcl-2 (e.g., Cell Signaling Technology, #15071)
-
Anti-Cyclin D1 (e.g., Cell Signaling Technology, #2922)
-
Anti-β-tubulin (e.g., Cell Signaling Technology, #15115) or other loading control
-
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, HRP-linked; anti-mouse IgG, HRP-linked)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0-10 µM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein levels.
Cell Viability (MTS) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.
Materials:
-
Cancer cell line (e.g., HCT116)
-
This compound
-
96-well plates
-
MTS reagent (containing PES)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).
-
MTS Addition: Add MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Immunoprecipitation (IP)
This protocol can be adapted to demonstrate the this compound-induced interaction between BRD4 and MDM2.
Materials:
-
Cancer cell line (e.g., HCT116)
-
This compound
-
Cell lysis buffer (non-denaturing, e.g., Triton X-100 based)
-
Primary antibody for immunoprecipitation (e.g., anti-BRD4 or anti-MDM2)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as listed above)
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-BRD4) overnight at 4°C.
-
Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the interacting protein (e.g., anti-MDM2) and the immunoprecipitated protein (e.g., anti-BRD4).
Reverse Transcription Quantitative PCR (RT-qPCR)
This protocol is to quantify the mRNA expression levels of BRD4 target genes.
Materials:
-
Cancer cell line (e.g., HCT116)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
-
Primers for target genes (c-Myc, Bcl-2, Cyclin D1) and a reference gene (e.g., GAPDH, ACTB). Primer sequences should be designed or obtained from published studies. For example:
-
c-Myc: Forward: 5'-TCAAGAGGTGCCACGTCTCC-3', Reverse: 5'-TCTTGGCAGCAGGATAGTCCTT-3'
-
Cyclin D1: Forward: 5'-CCCGATGCCAACCYCCTCAA-3', Reverse: 5'-TGGCACAGAGGGCAACGAAG-3'
-
GAPDH: Forward: 5'-AAGGCTGGGGCTCATTTGCAG-3', Reverse: 5'-GGCCAGGGGTGCTAAGCAGTT-3'
-
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with this compound and extract total RNA.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in mRNA expression of the target genes, normalized to the reference gene.
Ternary Complex Formation Assay (AlphaLISA - Example)
This is a proximity-based assay to confirm the formation of the BRD4-A1874-MDM2 ternary complex in a biochemical setting.
Materials:
-
Recombinant purified BRD4 and MDM2 proteins (one with a GST-tag, the other with a FLAG-tag, for example)
-
This compound
-
AlphaLISA anti-GST acceptor beads
-
AlphaLISA anti-FLAG donor beads
-
Assay buffer
-
Microplate reader capable of AlphaLISA detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound and solutions of the tagged BRD4 and MDM2 proteins in assay buffer.
-
Assay Assembly: In a microplate, combine the tagged proteins and this compound at various concentrations.
-
Bead Addition: Add the acceptor beads followed by the donor beads with appropriate incubation times as per the manufacturer's protocol.
-
Signal Detection: Read the plate on an AlphaLISA-compatible reader. An increase in the AlphaLISA signal indicates the proximity of the donor and acceptor beads, confirming the formation of the ternary complex.
-
Data Analysis: Plot the signal as a function of this compound concentration to observe the characteristic "hook effect" typical of PROTAC-induced ternary complex formation.
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation with its innovative dual-mode of action. The ability to simultaneously degrade a key oncoprotein and stabilize a critical tumor suppressor provides a powerful and potentially more durable anti-cancer strategy. The experimental protocols and data presented in this guide offer a comprehensive framework for researchers to investigate and further validate the therapeutic potential of this compound.
References
- 1. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 2064292-12-0 | PROTAC | MOLNOVA [molnova.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The therapeutic effect of the BRD4-degrading PROTAC this compound in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Dual-Action Mechanism of A1874 on the p53 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular mechanism of A1874, a novel Proteolysis Targeting Chimera (PROTAC), and its significant impact on the p53 signaling pathway. This compound presents a unique dual-action approach to cancer therapy by simultaneously inducing the degradation of the bromodomain-containing protein 4 (BRD4) and stabilizing the tumor suppressor protein p53.[1][2][3][4][5] This guide provides a comprehensive overview of the core mechanism, quantitative data from key experiments, detailed experimental protocols, and visual representations of the involved pathways and workflows.
Core Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that recognizes BRD4 and another that binds to the E3 ubiquitin ligase Murine Double Minute 2 (MDM2).[3][6] This design allows this compound to act as a molecular bridge, bringing BRD4 into close proximity with MDM2, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[3]
Crucially, the MDM2 ligand component of this compound is based on a nutlin-class molecule, which are known inhibitors of the MDM2-p53 interaction.[1][3][5] Under normal physiological conditions, MDM2 targets p53 for ubiquitination and degradation, thus keeping its levels low.[4] By engaging MDM2, this compound effectively sequesters it, preventing it from binding to and degrading p53. This leads to the stabilization and accumulation of p53 in the cell.[1][2]
The dual mechanism of this compound—BRD4 degradation and p53 stabilization—results in a synergistic anti-proliferative effect in cancer cells, particularly those with wild-type p53.[1][3][5] The degradation of BRD4 leads to the downregulation of oncogenes such as c-Myc and Bcl-2, while the stabilization of p53 activates downstream targets like p21, a cyclin-dependent kinase inhibitor that induces cell cycle arrest.[2][6]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of this compound.
Table 1: Efficacy of this compound in HCT116 Cells
| Parameter | Value | Concentration of this compound | Reference |
| Maximum BRD4 Degradation (Dmax) | 98% | 100 nM | [1][7] |
| DC50 for BRD4 Degradation | 32 nM | - | [7] |
| c-Myc Expression Reduction | 85% | Not Specified | [7] |
| Cell Viability Loss | 97% | Not Specified | [1] |
Table 2: Comparative Cell Viability in p53 Wild-Type vs. Mutant/Null Cell Lines
| Cell Line | p53 Status | This compound-induced Viability Loss | Reference |
| HCT116 | Wild-Type | 97% | [1] |
| A375 | Wild-Type | 98% | [1] |
| NCI-H2030 | Mutant | Less effective than VHL-recruiting PROTAC | [1] |
| HT29 | Mutant | Less effective than VHL-recruiting PROTAC | [1] |
| HCT116 p53-/- | Null | Less effective than VHL-recruiting PROTAC | [1] |
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action on p53 Signaling Pathway
Caption: this compound's dual mechanism: BRD4 degradation and p53 stabilization.
Experimental Workflow for Assessing this compound's Effects
References
- 1. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The therapeutic effect of the BRD4-degrading PROTAC this compound in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. MDM2-Recruiting PROTAC Offers Superior, Synergistic Antiproliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
A1874: A Dual-Action PROTAC Targeting Cancer's Core Machinery
An In-depth Technical Guide on the Discovery, Chemical Synthesis, and Mechanism of Action of a Novel BRD4 Degrader
Abstract
A1874 is a pioneering Proteolysis Targeting Chimera (PROTAC) that has emerged as a potent anti-cancer agent. This bifunctional molecule is designed to recruit the E3 ubiquitin ligase MDM2 to induce the degradation of the bromodomain and extraterminal (BET) protein BRD4, a key regulator of oncogene transcription. Uniquely, this compound leverages the MDM2-binding moiety, a nutlin-class ligand, to not only facilitate BRD4 degradation but also to stabilize the tumor suppressor protein p53. This dual-action mechanism, combining the removal of a critical cancer driver with the activation of a potent tumor suppressor, results in synergistic anti-proliferative effects in cancer cells. This technical guide provides a comprehensive overview of the discovery of this compound, its detailed chemical synthesis, and its multifaceted mechanism of action, supported by quantitative data and detailed experimental protocols.
Discovery and Rationale
This compound was developed as a first-in-class BRD4-targeting PROTAC that utilizes the MDM2 E3 ligase.[1] The rationale behind its design was to create a molecule with a dual anti-cancer mechanism.[2] The molecule is a chimera of a BRD4 inhibitor, based on the JQ1 scaffold, and a nutlin-based ligand, idasanutlin (B612072), which binds to MDM2.[3] This design allows this compound to simultaneously target BRD4 for degradation and stabilize p53 by preventing its MDM2-mediated ubiquitination and subsequent degradation.[3][4]
Chemical Synthesis
The chemical synthesis of this compound involves a multi-step process, beginning with the synthesis of the JQ1-linker and idasanutlin-linker intermediates, followed by their final coupling. The full synthetic scheme and detailed protocols are provided in the supplementary information of the primary research article by Hines et al. in Cancer Research (2019).[3]
(Note: The detailed, step-by-step synthesis protocol from the supplementary information of the cited paper is not publicly available in the immediate search results. The following is a generalized description based on available information.)
The synthesis would conceptually involve:
-
Synthesis of the JQ1 derivative: Modification of the JQ1 molecule to incorporate a linker with a reactive functional group.
-
Synthesis of the idasanutlin derivative: Modification of idasanutlin to attach a compatible linker.
-
Linker conjugation: Coupling of the JQ1 and idasanutlin derivatives through the linkers to form the final this compound PROTAC molecule.
Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism of action:
-
BRD4 Degradation: this compound binds simultaneously to BRD4 and the MDM2 E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of BRD4, marking it for degradation by the 26S proteasome. The degradation of BRD4 leads to the downregulation of its target genes, including the potent oncogene c-Myc.[5]
-
p53 Stabilization: The idasanutlin component of this compound competitively inhibits the interaction between MDM2 and the tumor suppressor p53. This prevents the MDM2-mediated ubiquitination and degradation of p53, leading to its accumulation and activation.[3] Activated p53 can then induce cell cycle arrest, apoptosis, and senescence in cancer cells.
This dual functionality results in a synergistic anti-proliferative effect in cancer cells with wild-type p53.[3]
Signaling Pathway Diagram
Caption: this compound's dual mechanism of action.
Quantitative Data
The biological activity of this compound has been characterized by several key quantitative parameters.
| Parameter | Cell Line | Value | Reference |
| DC50 (BRD4 Degradation) | HCT116 | 32 nM | [1] |
| Dmax (BRD4 Degradation) | HCT116 | 98% | [1] |
| Cell Viability Reduction | HCT116 (p53 WT) | 97% | [3] |
| A375 (p53 WT) | 98% | [3] | |
| Daudi (p53 mutant) | 70% | [3] | |
| MOLM-13 (p53 WT) | 95% | [3] | |
| c-Myc Expression Reduction | HCT116 | 85% | [5] |
Experimental Protocols
Cell Culture
HCT116, A375, Daudi, and MOLM-13 cell lines are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
Western Blotting for BRD4 Degradation and p53 Stabilization
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0-10 µM) for a specified duration (e.g., 24 hours).[1]
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST and incubate with primary antibodies against BRD4, p53, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Normalize the results to vehicle-treated control cells and plot the data to determine the IC50 value.
Experimental Workflow Diagram
Caption: General experimental workflow for this compound evaluation.
BRD4-Independent Effects
Interestingly, this compound has been shown to exhibit cytotoxicity even in BRD4-knockout cancer cells, suggesting the existence of BRD4-independent mechanisms of action.[2] These effects are likely attributable to the stabilization of p53 and the induction of reactive oxygen species (ROS), leading to apoptosis.[2]
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation. Its innovative dual-action design, which combines the degradation of the key oncogenic driver BRD4 with the stabilization of the critical tumor suppressor p53, provides a powerful and synergistic anti-cancer strategy. The data and protocols outlined in this technical guide serve as a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical translation of this compound and similar next-generation PROTACs.
References
- 1. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Tumor Microenvironment Innately Modulates Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
A1874's Ripple Effect: A Technical Guide to Downstream Targets Beyond BRD4
For Immediate Release
This technical guide provides an in-depth analysis of the downstream molecular targets of A1874, a potent Proteolysis Targeting Chimera (PROTAC), with a specific focus on its mechanisms of action that are independent of its primary target, Bromodomain-containing protein 4 (BRD4). This document is intended for researchers, scientists, and drug development professionals engaged in oncology and targeted protein degradation.
This compound has emerged as a significant tool in cancer research, primarily for its ability to induce the degradation of BRD4. However, compelling evidence demonstrates that its cytotoxic effects are not solely reliant on this activity. Studies in BRD4-knockout cancer cells have shown that this compound retains its ability to induce cell death, pointing to a multi-faceted mechanism of action with significant therapeutic potential.[1][2]
This guide will elucidate the key BRD4-independent downstream effects of this compound, present quantitative data from relevant studies, provide detailed experimental protocols for key assays, and visualize the involved signaling pathways.
BRD4-Independent Downstream Mechanisms of this compound
This compound is a nutlin-based PROTAC, a design that is central to its BRD4-independent activities. It functions by hijacking the MDM2 E3 ubiquitin ligase to tag target proteins for proteasomal degradation. This mode of action directly leads to the stabilization of the tumor suppressor protein p53, initiating a cascade of downstream events that contribute to this compound's potent anti-cancer properties.[3][4]
Stabilization of the p53 Tumor Suppressor
A primary BRD4-independent effect of this compound is the stabilization of p53. By engaging the MDM2 E3 ligase, this compound competitively inhibits the MDM2-p53 interaction, thereby preventing the ubiquitination and subsequent degradation of p53.[3][4] This leads to an accumulation of p53 protein in cells with wild-type p53, which in turn transcriptionally activates its downstream target genes.[3][5]
One of the most critical downstream effectors of p53 is the cyclin-dependent kinase inhibitor p21CIP1/WAF1. This compound treatment has been shown to significantly induce the expression of p21, leading to cell cycle arrest.[3] This effect is a key contributor to the anti-proliferative activity of this compound in cancer cells harboring wild-type p53.
Induction of Reactive Oxygen Species (ROS)
This compound treatment has been demonstrated to induce the production of reactive oxygen species (ROS) within cancer cells.[1][2] While the precise mechanism linking this compound to ROS production is still under investigation, it represents a significant component of its cytotoxicity. The accumulation of ROS leads to oxidative stress, causing damage to cellular components such as DNA, lipids, and proteins, which can ultimately trigger apoptosis.
Activation of the Intrinsic Apoptotic Pathway
The culmination of p53 stabilization and ROS induction by this compound is the activation of the intrinsic apoptotic pathway. This compound has been shown to induce the activation of caspase-3 and caspase-9, key executioner and initiator caspases, respectively.[1] The activation of this pathway is a major driver of the cytotoxic effects of this compound. The importance of these BRD4-independent pathways is underscored by the observation that the antioxidant N-acetyl-cysteine and the p53 inhibitor pifithrin-α can attenuate this compound-induced apoptosis.[1][2]
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data from key studies investigating the effects of this compound.
Table 1: Effects of this compound on Protein Levels
| Cell Line | Treatment | Target Protein | Change in Protein Level | Reference |
| HCT116 | This compound (increasing concentrations, 24h) | BRD4 | Dose-dependent knockdown, with near-maximum at 100 nM (98% Dmax) | [3][6] |
| HCT116 | This compound (increasing concentrations, 24h) | p53 | Dose-dependent stabilization (up to 5.9-fold increase) | [5] |
| HCT116 | This compound (250 nM) | p21CIP1/WAF1 | Significant induction | [3] |
| HCT116 | This compound | c-Myc | 85% reduction | [3] |
Table 2: Effects of this compound on Cell Viability
| Cell Line | This compound Effect | Reference |
| HCT116 (p53+/+) | 97% decrease in viability | [5] |
| A375 (p53+/+) | 98% decrease in viability | [5] |
| NCI-H2030 (p53 mutant) | Less effective at decreasing viability | [5] |
| HT29 (p53 mutant) | Less effective at decreasing viability | [5] |
| HCT116 (p53-/-) | Less effective at decreasing viability | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental processes, the following diagrams are provided in DOT language.
Caption: this compound-mediated p53 stabilization pathway.
Caption: this compound-induced ROS production and apoptosis.
Caption: General experimental workflow for this compound studies.
Experimental Protocols
The following are detailed, representative protocols for the key experiments cited in the analysis of this compound's BRD4-independent effects.
Western Blot for p53 and p21 Activation
Objective: To qualitatively and quantitatively assess the protein levels of p53 and its downstream target p21 following this compound treatment.
Methodology:
-
Cell Culture and Treatment:
-
Seed HCT116 cells (or other suitable cell line with wild-type p53) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500 nM) for 24 hours. Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Reactive Oxygen Species (ROS) Detection Assay
Objective: To measure the intracellular production of ROS in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.
-
Treat cells with this compound at the desired concentrations and for the appropriate duration. Include positive (e.g., H2O2) and negative (vehicle) controls.
-
-
Staining with DCF-DA:
-
Prepare a working solution of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCF-DA) in serum-free media.
-
Remove the treatment media and wash the cells with PBS.
-
Add the DCF-DA working solution to each well and incubate at 37°C for 30-60 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Remove the DCF-DA solution and wash the cells with PBS.
-
Add PBS or a suitable buffer to the wells.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Express the results as a fold change in fluorescence intensity relative to the vehicle-treated control.
-
Caspase Activity Assay (Colorimetric)
Objective: To quantify the activity of executioner caspases (e.g., caspase-3) as a measure of apoptosis induction.
Methodology:
-
Cell Culture and Treatment:
-
Treat cells with this compound as described for the Western blot protocol.
-
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge to pellet the cell debris and collect the supernatant.
-
-
Caspase Assay:
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add a reaction buffer containing a colorimetric caspase-3 substrate (e.g., DEVD-pNA).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the fold-increase in caspase activity by comparing the absorbance of the treated samples to the untreated control.
-
Conclusion
The research to date on this compound clearly indicates that its anti-cancer efficacy extends beyond its ability to degrade BRD4. The nutlin-based design of this compound provides a dual mechanism of action: the targeted degradation of BRD4 and the BRD4-independent stabilization of p53. This, coupled with the induction of reactive oxygen species, converges on the activation of the apoptotic pathway, leading to potent and synergistic anti-tumor effects, particularly in cancers with wild-type p53.[4] Understanding these multifaceted downstream effects is crucial for the strategic development and clinical application of this compound and other next-generation PROTACs. Further research, including comprehensive proteomic and transcriptomic analyses, will undoubtedly uncover a wider network of downstream targets and provide deeper insights into the full therapeutic potential of this compound.
References
- 1. The therapeutic effect of the BRD4-degrading PROTAC this compound in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research progress on the cross-regulation between ferroptosis and immunogenic cell death in tumor micro-environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MDM2-Recruiting PROTAC Offers Superior, Synergistic Antiproliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Biological Activity of A1874 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of A1874, a novel heterobifunctional molecule, and its potent anti-cancer activities. We will delve into its unique dual mechanism of action, summarize its quantitative effects on cancer cells, detail relevant experimental protocols, and visualize the complex biological pathways it modulates.
Introduction: A Dual-Action Approach to Cancer Therapy
This compound is a first-in-class, nutlin-based PROTAC (Proteolysis Targeting Chimera) designed to selectively target the bromodomain-containing protein 4 (BRD4) for degradation.[1][2][3] As a member of the Bromodomain and Extra-Terminal domain (BET) family, BRD4 is a critical epigenetic reader that regulates the transcription of key oncogenes, including c-Myc.[4][5] Unlike traditional small-molecule inhibitors that merely block a protein's function, this compound leverages the cell's own ubiquitin-proteasome system to eliminate the BRD4 protein entirely.[3]
Furthermore, this compound possesses a second, synergistic mechanism. Its design incorporates a ligand for the E3 ubiquitin ligase MDM2.[3][6] This not only facilitates the degradation of BRD4 but also competitively inhibits the MDM2-mediated degradation of the tumor suppressor protein p53.[5][6] This dual action—simultaneously removing a key oncogenic driver (BRD4) and stabilizing a critical tumor suppressor (p53)—results in potent and synergistic anti-proliferative effects in various cancer models, particularly those with wild-type p53.[3][6]
Core Mechanism of Action
This compound's efficacy stems from its ability to induce two distinct, yet complementary, biological events: BRD4 degradation and p53 stabilization.
BRD4 Degradation via PROTAC-Mediated Ubiquitination
As a PROTAC, this compound acts as a molecular bridge. One end of the molecule binds to BRD4, while the other end recruits the MDM2 E3 ubiquitin ligase. This induced proximity facilitates the formation of a ternary complex, leading to the poly-ubiquitination of BRD4. The ubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.[3][6] This process effectively removes BRD4 from the cell, leading to the transcriptional repression of its target genes.
p53 Stabilization via MDM2 Inhibition
In many cancer cells with wild-type p53, the tumor suppressor is kept at low levels by continuous MDM2-mediated ubiquitination and degradation. The nutlin-based component of this compound binds directly to MDM2 at the same site p53 would, acting as a competitive inhibitor.[6] This sequestration of MDM2 prevents it from targeting p53, leading to the accumulation and stabilization of active p53 protein.[1][6]
Downstream Cellular Effects & Signaling
The dual actions of this compound converge to induce potent anti-cancer effects through the modulation of key signaling pathways that govern cell cycle progression, apoptosis, and proliferation.
-
BRD4 Degradation Effects : The elimination of BRD4 leads to the transcriptional downregulation of its critical target genes. This includes the oncogene c-Myc, the anti-apoptotic factor Bcl-2, and the cell cycle regulator cyclin D1.[4][5] The reduction of c-Myc is a significant event, as it is a master regulator of cell growth and proliferation.[1][2]
-
p53 Stabilization Effects : The accumulation of p53 activates its downstream transcriptional targets. A key target is CDKN1A, which encodes the protein p21.[1][2] p21 is a potent cyclin-dependent kinase (CDK) inhibitor that halts the cell cycle, primarily at the G1/S transition, a process known as G1 arrest.[3][7] Furthermore, stabilized p53 can transcriptionally activate pro-apoptotic genes, tipping the cellular balance towards programmed cell death.[8]
-
Other Effects : Studies have also shown that this compound can induce cellular oxidative stress through the production of reactive oxygen species (ROS), contributing to its cytotoxic effects.[4][5]
These pathways collectively result in the inhibition of cell viability, proliferation, migration, and invasion, alongside the robust induction of cell cycle arrest and apoptosis in susceptible cancer cells.[4][5]
Quantitative Summary of Biological Activity
The following tables summarize the quantitative data reported for this compound across various studies and cell lines.
Table 1: BRD4 Degradation Efficiency
| Parameter | Value | Cell Line | Notes | Citation |
|---|---|---|---|---|
| DC₅₀ | 32 nM | - | Concentration for 50% degradation. | [1][2][9] |
| Dₘₐₓ | 98% | HCT116 | Maximum degradation of BRD4. | [1][6][10] |
| Effective Conc. | ~100 nM | HCT116 | Concentration for near-maximum knockdown. | [6][9][10] |
| c-Myc Reduction | 85% | HCT116 | Downstream effect of BRD4 degradation. |[1][2] |
Table 2: Anti-proliferative and Cytotoxic Activity
| Cell Line | Cancer Type | p53 Status | Endpoint | Value | Citation |
|---|---|---|---|---|---|
| HCT116 | Colorectal Cancer | Wild-Type | % Viability Decrease | 97% | [6][10] |
| A375 | Melanoma | Wild-Type | % Viability Decrease | 98% | [6][10] |
| Daudi | Burkitt's Lymphoma | Mutant | % Viability Decrease | 70% | [10] |
| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | % Viability Decrease | 95% | [10] |
| CT26 | Colon Carcinoma | Mutant | % Viability Reduction | 52% (at 20 µM) | [11] |
| Breast Cancer | Breast Cancer | Wild-Type | IC₅₀ Range | Nanomolar (nM) | [3] |
| Breast Cancer | Breast Cancer | Mutant | IC₅₀ Range | Micromolar (µM) |[3] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are standardized protocols for assays commonly used to evaluate the activity of this compound.
Western Blotting for Protein Expression
This technique is used to quantify changes in protein levels (e.g., BRD4, p53, c-Myc, p21) following treatment with this compound.
-
Cell Culture and Treatment : Plate cancer cells (e.g., HCT116) at a density of 1x10⁶ cells per well in a 6-well plate. Allow cells to adhere overnight. Treat with a dose range of this compound (e.g., 0, 10, 50, 100, 250 nM) or DMSO vehicle control for a specified time (e.g., 24 hours).[9]
-
Cell Lysis : Wash cells twice with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and collect the lysate.
-
Protein Quantification : Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
Sample Preparation : Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature proteins.
-
SDS-PAGE : Load 20-30 µg of protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel until adequate separation of protein bands is achieved.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-BRD4, anti-p53, anti-c-Myc, anti-p21, anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection : Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like GAPDH or β-actin to ensure equal protein loading.
Cell Viability Assay (e.g., CCK-8 or MTT)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, allowing for the calculation of IC₅₀ values.
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment : Treat the cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) for a specified duration (e.g., 72 hours). Include a vehicle-only control.
-
Reagent Incubation : Add CCK-8 or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement : Measure the absorbance at the appropriate wavelength (450 nm for CCK-8; 570 nm for MTT after solubilization) using a microplate reader.
-
Data Analysis : Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results on a dose-response curve and calculate the IC₅₀ value using non-linear regression.
Cell Cycle Analysis via Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment : Treat cells in 6-well plates with this compound at various concentrations (e.g., 100 nM, 250 nM) for 24 hours.
-
Cell Harvesting : Collect both adherent and floating cells. Wash with PBS.
-
Fixation : Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining : Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry : Analyze the samples on a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content, allowing for the differentiation of cell cycle phases.
-
Data Analysis : Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G0/G1 peak indicates G1 arrest.[3]
In Vivo Efficacy
The anti-cancer activity of this compound has been validated in preclinical animal models. In severe combined immunodeficient (SCID) mice bearing colon cancer xenografts, oral administration of this compound potently inhibited tumor growth.[4][5][12] Analysis of the treated tumor tissues confirmed the in-vivo mechanism of action, revealing BRD4 degradation, p53 elevation, increased apoptosis, and markers of oxidative stress.[4][12]
Conclusion
This compound represents a significant advancement in targeted cancer therapy. Its innovative dual-action design, which combines the targeted degradation of the key oncoprotein BRD4 with the stabilization of the p53 tumor suppressor, provides a powerful and synergistic strategy to combat cancer cell growth. The quantitative data from both in vitro and in vivo studies demonstrate its high potency, particularly in cancer cells harboring wild-type p53. The detailed protocols and mechanistic diagrams provided in this guide serve as a valuable resource for researchers aiming to further investigate and potentially develop this compound and similar next-generation therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The therapeutic effect of the BRD4-degrading PROTAC this compound in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The therapeutic effect of the BRD4-degrading PROTAC this compound in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Technical Guide to A1874: A Dual-Action PROTAC Regulating c-Myc Expression for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
A1874 is a novel, heterobifunctional Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional regulator.[1] Its unique construction, featuring a ligand for BRD4 and a ligand for the E3 ubiquitin ligase MDM2, confers a dual mechanism of action.[1][2] this compound not only triggers the proteasomal degradation of BRD4, leading to the potent downregulation of the oncogene c-Myc, but also simultaneously inhibits the MDM2-p53 interaction, causing the stabilization and activation of the tumor suppressor p53.[1][3] This guide provides an in-depth technical overview of this compound's mechanism, its role in regulating c-Myc expression, the synergistic anti-cancer effects derived from its dual activity, and the experimental protocols used for its evaluation.
Introduction: Targeting the "Undruggable"
The transcription factor c-Myc is a master regulator of cell proliferation, growth, and metabolism, and its overexpression is implicated in up to 70% of human cancers.[4][5][6] However, its intrinsically disordered structure has made it a notoriously "undruggable" target for conventional small molecule inhibitors.[4][7] An alternative strategy is to target its transcriptional cofactors. BRD4, a member of the BET (bromodomain and extra-terminal domain) family, is a critical epigenetic reader that binds to acetylated histones and recruits transcriptional machinery to promoters and enhancers of key oncogenes, including MYC.[3][8]
PROTAC technology offers a novel therapeutic modality by hijacking the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins.[9][10] this compound exemplifies this approach, linking a BRD4-binding moiety (derived from JQ1) to an MDM2-binding moiety (a nutlin-based ligand), thereby creating a molecule with two distinct but complementary anti-cancer activities.[2][3]
This compound: Mechanism of Dual-Action
This compound functions as a molecular bridge, simultaneously binding to BRD4 and the E3 ubiquitin ligase MDM2. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to BRD4, marking it for degradation by the 26S proteasome.[3]
Concurrently, the nutlin-based component of this compound occupies the binding pocket on MDM2 that is normally used to engage the tumor suppressor p53. This competitive inhibition prevents p53 from being ubiquitinated by MDM2, leading to its stabilization, accumulation, and subsequent activation of downstream tumor-suppressive pathways.[3][11]
This compound-Mediated Regulation of c-Myc Expression
The regulation of c-Myc by this compound is a direct consequence of BRD4 degradation. BRD4 is essential for the transcriptional activation of the MYC gene. By eliminating the BRD4 protein, this compound effectively removes a critical activator from the MYC promoter and enhancer regions, leading to a rapid and sustained decrease in c-Myc mRNA and protein levels.[3][12] This effect has been shown to be more potent than that of the parental BRD4 inhibitor JQ1 alone.[3] In HCT116 colon cancer cells, treatment with this compound resulted in an 85% reduction in c-Myc expression, compared to a 70% suppression with JQ1.[3]
Data Presentation: Effect on BRD4 and c-Myc
| Cell Line | This compound Concentration | Effect on BRD4 | Effect on c-Myc | Reference |
| HCT116 (Colorectal) | 100 nM (24h) | ~98% degradation (Dmax) | 85% reduction | [3][13] |
| HCT116 (Colorectal) | DC₅₀ = 32 nM | 50% degradation | - | [3][13] |
| Primary Colon Cancer Cells | Not specified | Degradation confirmed | Downregulation confirmed | [2][12] |
| CT26 (Colon Carcinoma) | 20 µM | Degradation confirmed | Not quantified | [9] |
| Breast Cancer (p53 WT) | Nanomolar range | Degradation confirmed | Downregulation confirmed | [1] |
Synergistic Anti-Cancer Activity
The power of this compound lies in the synergy between its two functions, particularly in cancer cells with wild-type p53.[3]
-
c-Myc Downregulation: Reduces the primary driver of proliferation and cell growth.
-
p53 Stabilization: Activates pathways leading to cell cycle arrest (via p21 induction) and apoptosis.[3]
This two-pronged attack results in a significantly more potent anti-proliferative effect than either a BRD4 inhibitor or an MDM2 inhibitor alone.[3] Studies have shown that this compound is more effective at reducing the viability of p53 wild-type cancer cells compared to a corresponding PROTAC that uses a different E3 ligase (like VHL) and thus only degrades BRD4 without stabilizing p53.[3]
Data Presentation: Anti-Proliferative Activity
| Cell Line | p53 Status | This compound Effect | Reference |
| HCT116 (Colorectal) | Wild-Type | 97% loss in viability | [3] |
| A375 (Melanoma) | Wild-Type | 98% loss in viability | [3] |
| p53-/- HCT116 | Null | Significantly reduced activity vs WT | [3] |
| Breast Cancer Lines | Wild-Type | IC₅₀ in nanomolar range | [1] |
| Breast Cancer Lines | Mutant | IC₅₀ in micromolar range | [1] |
Key Experimental Methodologies
The evaluation of this compound's effect on c-Myc regulation relies on standard molecular and cellular biology techniques.
Cell Culture and Treatment
-
Cell Lines: HCT116, A375, and other relevant cancer cell lines are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Treatment: this compound is typically dissolved in DMSO to create a stock solution. For experiments, cells are treated with varying concentrations of this compound (or DMSO as a vehicle control) for specified time periods (e.g., 24 hours for protein degradation studies, 48-72 hours for viability assays).[3]
Western Blotting for Protein Quantification
This protocol is used to measure the levels of BRD4, c-Myc, p53, and loading controls like GAPDH.
-
Cell Lysis: After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by size on a polyacrylamide gel.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight at 4°C with primary antibodies (e.g., anti-BRD4, anti-c-Myc, anti-p53, anti-GAPDH).[3]
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Protein bands are quantified using densitometry software.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of this compound for 48-72 hours.[3]
-
Reagent Addition: An MTS reagent is added to each well and incubated for 1-4 hours.
-
Measurement: The absorbance is read at 490 nm using a plate reader. The absorbance is proportional to the number of viable cells. Data is normalized to the vehicle control to calculate percent viability and IC₅₀ values.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor Effect of Anti‐c‐Myc Aptamer‐Based PROTAC for Degradation of the c‐Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. MYC function and regulation in physiological perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. MYC—Master Regulator of the Cancer Epigenome and Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emerginginvestigators.org [emerginginvestigators.org]
- 10. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. The therapeutic effect of the BRD4-degrading PROTAC this compound in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the A1874 Ternary Complex: Mechanism, Quantification, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
A1874 is a potent, cell-permeable Proteolysis Targeting Chimera (PROTAC) that has emerged as a significant tool in targeted protein degradation. It functions by inducing the degradation of the bromodomain and extra-terminal domain (BET) protein BRD4, a key regulator of oncogene transcription. This compound is a bifunctional molecule composed of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a ligand for BRD4, joined by a chemical linker. This unique construction facilitates the formation of a ternary complex between this compound, BRD4, and the MDM2 E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[1][2][3] This guide provides a comprehensive overview of the this compound ternary complex, including its mechanism of action, quantitative cellular activity, and detailed protocols for key experimental assays.
Mechanism of Action: The this compound-BRD4-MDM2 Ternary Complex
This compound operates through a "hijacking" of the ubiquitin-proteasome system.[4] The molecule itself is comprised of two key moieties: a derivative of JQ1, a potent inhibitor of the BET bromodomain family, and a derivative of idasanutlin (B612072) (RG7388), a small molecule antagonist of the MDM2 E3 ubiquitin ligase. These two components are connected by a polyethylene (B3416737) glycol (PEG) linker.
The mechanism of action can be summarized in the following steps:
-
Binary Complex Formation: this compound enters the cell and its respective ligands bind to their target proteins, forming binary complexes: this compound-BRD4 and this compound-MDM2.
-
Ternary Complex Formation: These binary complexes then coalesce to form the critical this compound-BRD4-MDM2 ternary complex. This brings BRD4 into close proximity with the MDM2 E3 ligase.
-
Ubiquitination: Within the ternary complex, MDM2 facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of BRD4.
-
Proteasomal Degradation: The polyubiquitinated BRD4 is then recognized and targeted for degradation by the 26S proteasome, leading to a reduction in cellular BRD4 levels.[2]
-
Dual Action: A unique feature of this compound is its dual mechanism of action. By sequestering MDM2, this compound also prevents the MDM2-mediated degradation of the tumor suppressor protein p53. This leads to the stabilization and activation of p53, which can induce cell cycle arrest and apoptosis.[1][5]
Signaling Pathway Diagram
References
- 1. The therapeutic effect of the BRD4-degrading PROTAC this compound in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. emerginginvestigators.org [emerginginvestigators.org]
- 5. The therapeutic effect of the BRD4-degrading PROTAC this compound in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Recruitment Specificity of the MDM2 E3 Ligase by the PROTAC A1874
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the recruitment specificity of the Mouse double minute 2 homolog (MDM2) E3 ubiquitin ligase by the Proteolysis-Targeting Chimera (PROTAC), A1874. This compound is a heterobifunctional molecule designed to induce the degradation of the Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription. This document details the mechanism of action of this compound, focusing on its ability to facilitate the formation of a ternary complex between MDM2 and BRD4, leading to the ubiquitination and subsequent proteasomal degradation of BRD4. Furthermore, it explores the dual-action mechanism of this compound, which concurrently stabilizes the tumor suppressor protein p53. This guide includes a compilation of quantitative data, detailed experimental protocols for the characterization of this compound, and visualizations of the key signaling pathways and experimental workflows.
Introduction: The this compound PROTAC and MDM2 E3 Ligase
Targeted protein degradation utilizing PROTACs has emerged as a promising therapeutic strategy, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function. PROTACs are chimeric molecules that consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.
This compound is a novel, nutlin-based PROTAC that recruits the MDM2 E3 ligase to degrade the epigenetic reader protein BRD4[1][2]. BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins and is a critical regulator of the transcription of key oncogenes, including c-Myc[3][4]. The this compound molecule is synthesized by linking a derivative of the BRD4 inhibitor JQ1 to a derivative of the MDM2 antagonist idasanutlin (B612072) (RG7388)[5]. This design allows this compound to simultaneously engage both BRD4 and MDM2, thereby inducing the degradation of BRD4[5].
A unique feature of this compound is its dual mechanism of action. By binding to MDM2, this compound not only recruits it to BRD4 but also disrupts the MDM2-p53 interaction[5]. MDM2 is a primary negative regulator of the tumor suppressor p53, targeting it for ubiquitination and degradation[6]. Consequently, this compound treatment leads to the stabilization and accumulation of p53, which can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53[5][7]. This synergistic effect of BRD4 degradation and p53 stabilization makes this compound a potent anti-cancer agent[5].
Quantitative Data on this compound Activity
The efficacy of this compound has been characterized in various cancer cell lines. The following tables summarize the key quantitative data reported in the literature.
| Parameter | Cell Line | Value | Reference(s) |
| DC₅₀ (BRD4 Degradation) | HCT116 (colon cancer) | 32 nM | [1][2][8] |
| Dₘₐₓ (BRD4 Degradation) | HCT116 (colon cancer) | 98% | [2][3][9] |
| c-Myc Suppression | HCT116 (colon cancer) | 85% | [2][3] |
| p53 Stabilization | HCT116 (colon cancer) | Dose-dependent increase | [1][2][3] |
Table 1: In Vitro Efficacy of this compound in HCT116 Cells. DC₅₀ represents the concentration of this compound required to degrade 50% of the target protein. Dₘₐₓ is the maximum percentage of protein degradation achieved.
| Cell Line | Cancer Type | p53 Status | Effect of this compound | Reference(s) |
| HCT116 | Colon Cancer | Wild-type | 97% decrease in viability | [9] |
| A375 | Melanoma | Wild-type | 98% loss of viability | [9] |
| Daudi | Burkitt's Lymphoma | Mutant | 70% reduction in viability | [9] |
| MOLM-13 | Acute Myeloid Leukemia | Wild-type | 95% reduction in viability | [9] |
Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines. The data highlights the potent cytotoxic effects of this compound across different cancer types, with a notable efficacy in p53 wild-type cells.
Signaling Pathways and Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular mechanisms of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bosterbio.com [bosterbio.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 9. selvita.com [selvita.com]
A Technical Guide to the Structural Basis of A1874-Induced Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of A1874, a Proteolysis Targeting Chimera (PROTAC), focusing on the structural and molecular principles that govern its mechanism of action. This compound is a significant research tool and potential therapeutic agent due to its unique dual-action modality: inducing the degradation of a key epigenetic reader while simultaneously stabilizing a critical tumor suppressor.
Introduction to this compound: A Dual-Action PROTAC
This compound is a heterobifunctional small molecule designed to degrade Bromodomain-containing protein 4 (BRD4).[1][2] BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are critical readers of epigenetic marks and play a central role in regulating the transcription of key oncogenes, including c-Myc.[1][3]
Unlike many PROTACs that recruit common E3 ligases like VHL or Cereblon, this compound is nutlin-based, meaning it engages the MDM2 E3 ubiquitin ligase.[1][3][4] This specific recruitment strategy confers a powerful secondary function. By occupying the binding pocket of MDM2, this compound disrupts the native MDM2-p53 interaction, leading to the stabilization and activation of the p53 tumor suppressor protein.[1][5][6] This simultaneous degradation of BRD4 and stabilization of p53 results in a potent, synergistic antiproliferative effect in cancer cells with wild-type p53.[1][]
Core Mechanism: Ternary Complex Formation
The fundamental mechanism of this compound is the formation of a ternary complex between BRD4 (the target protein), this compound itself, and the MDM2 E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of BRD4, marking it for degradation by the 26S proteasome.
The structure of this compound consists of three key components:
-
A BRD4-binding moiety: Based on the well-characterized BET inhibitor JQ1.[1]
-
An MDM2-binding moiety: A nutlin-based ligand (specifically, an idasanutlin (B612072) moiety) that binds to the p53-binding pocket of MDM2.[1]
-
A chemical linker: An optimized chain that connects the two moieties, providing the correct length and flexibility to enable the simultaneous binding and effective orientation of BRD4 and MDM2.
Quantitative Performance of this compound
The efficacy of this compound has been quantified across multiple cancer cell lines, demonstrating potent and efficient degradation of BRD4. The primary cell line for initial characterization was HCT116, a human colon cancer line with wild-type p53.[1]
Table 1: Degradation Efficiency of this compound in HCT116 Cells
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| DC₅₀ | 32 nM | 24-hour treatment | [1][3][4] |
| Dₘₐₓ | 98% | 100 nM, 24-hour treatment | [1][4][8] |
| c-Myc Reduction | 85% | 24-hour treatment |[1][3] |
-
DC₅₀ (Degradation Concentration 50): The concentration of this compound required to degrade 50% of the target protein.
-
Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achievable.
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | p53 Status | Viability Decrease | Reference |
|---|---|---|---|---|
| HCT116 | Colorectal Cancer | Wild-Type | 97% | [1][8] |
| A375 | Melanoma | Wild-Type | 98% | [1][8] |
| Daudi | Burkitt's Lymphoma | Mutant | 70% | [8] |
| MOLM-13 | AML | Wild-Type | 95% |[8] |
Downstream Signaling and Dual-Action Synergy
The therapeutic efficacy of this compound is amplified by its dual impact on two distinct but complementary oncogenic pathways.
-
BRD4 Degradation Pathway: The degradation of BRD4 prevents it from binding to acetylated histones at super-enhancers, leading to the transcriptional downregulation of its target genes, most notably the master oncogene c-Myc .[1][3]
-
p53 Stabilization Pathway: The nutlin moiety of this compound blocks the MDM2-p53 interaction. This prevents the MDM2-mediated ubiquitination and degradation of p53, causing p53 protein levels to rise.[4][5] Stabilized p53 then acts as a transcription factor, upregulating the expression of its target genes, such as the cell cycle inhibitor p21 (CDKN1A) .[3]
The combination of c-Myc suppression and p21 induction leads to a powerful synergistic blockade of cell proliferation and induction of apoptosis.[1][5]
Experimental Protocols
The following are representative methodologies for assessing the activity of this compound, based on published studies.[1][8]
This protocol is used to quantify changes in the levels of BRD4, p53, c-Myc, and other relevant proteins following this compound treatment.
Workflow:
-
Cell Culture and Treatment: Plate HCT116 cells in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response of this compound (e.g., 0, 10, 30, 100, 300, 1000 nM) or a vehicle control (0.1% DMSO) for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane) and separate proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting BRD4, p53, c-Myc, p21, and a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify band intensities and normalize to the loading control to determine relative protein levels.
This protocol measures the effect of this compound on cancer cell proliferation and viability.
-
Cell Seeding: Seed HCT116 cells (or other relevant lines) into 96-well plates at a density of 5,000-10,000 cells per well. Allow to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include wells with vehicle control (DMSO) and no-cell blanks.
-
Reagent Addition: Add a viability reagent such as Cell Counting Kit-8 (CCK-8) or an MTS reagent to each well and incubate for 1-4 hours according to the manufacturer's instructions.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Normalize the data to the vehicle-treated control wells (representing 100% viability) and plot the results to determine the IC₅₀ (inhibitory concentration 50).
Conclusion
The structural design of this compound as a heterobifunctional PROTAC that links a BRD4 inhibitor to an MDM2 ligand provides a powerful and synergistic anti-cancer strategy. Its mechanism is rooted in the principles of induced proximity, leading to the ubiquitination and proteasomal degradation of BRD4. Critically, the choice of MDM2 as the recruited E3 ligase confers a unique secondary benefit: the stabilization of the p53 tumor suppressor. This dual-action attack on both epigenetic regulation and cell cycle control pathways underscores the potential of rationally designed PROTACs to achieve superior therapeutic outcomes.
References
- 1. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The therapeutic effect of the BRD4-degrading PROTAC this compound in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The therapeutic effect of the BRD4-degrading PROTAC this compound in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols: A1874 Solubility and Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
A1874 is a potent and highly effective proteolysis-targeting chimera (PROTAC) that induces the degradation of Bromodomain-containing protein 4 (BRD4).[1][2] It is a nutlin-based molecule that also stabilizes p53, demonstrating a synergistic anti-proliferative effect in cancer cell lines with wild-type p53.[3][4] this compound induces BRD4 degradation with a DC50 (concentration for 50% degradation) of 32 nM in cells and can achieve a maximum degradation (Dmax) of over 98%.[1][2] Proper handling, including correct solubilization and stock solution preparation, is critical for obtaining reliable and reproducible results in both in vitro and in vivo experiments.
This compound Physicochemical Properties
-
Appearance : Solid powder[4]
Solubility Profile
The solubility of this compound has been determined in various common laboratory solvents. It is essential to use high-purity, anhydrous solvents, as the presence of moisture can significantly reduce the solubility of the compound, particularly in DMSO.[1][2]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 - 150 mg/mL | 85.2 - 127.81 mM | Use of fresh, anhydrous (hygroscopic) DMSO is recommended as absorbed moisture can decrease solubility.[1][2][3] Sonication or gentle heating may be required to fully dissolve the compound.[1] |
| Ethanol | ~100 mg/mL | ~85.2 mM | One source reports high solubility[2], while another indicates it is only slightly soluble (0.1-1 mg/mL)[5]. It is advisable to test solubility with a small amount first. |
| Water | < 0.1 mg/mL | Insoluble | This compound is practically insoluble in aqueous solutions alone.[2][3] |
Experimental Protocols: Stock Solution Preparation
This protocol details the preparation of a high-concentration stock solution in DMSO, suitable for serial dilution in cell culture media for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Equilibration: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Weigh the desired amount of this compound powder in a sterile container.
-
Solubilization: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock, add 10 µL of DMSO for every 1 mg of this compound).
-
Dissolution: Vortex or sonicate the solution until the this compound is completely dissolved. A clear solution should be obtained. If precipitation occurs, gentle warming can be applied.[1]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][2] Store aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for shorter periods (up to 1 month).[2][6]
This protocol provides a method for preparing a vehicle-based solution of this compound suitable for administration in animal studies. This formulation uses a combination of solvents to improve bioavailability.
Materials:
-
This compound high-concentration DMSO stock (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
-
Sterile tubes
Procedure:
-
Prepare Saline: Dissolve 0.9 g of sodium chloride in ddH₂O and adjust the final volume to 100 mL.[1]
-
Solvent Mixture: The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Step-wise Addition: For a 1 mL final working solution, add the components sequentially in the following order: a. Start with 400 µL of PEG300. b. Add 100 µL of the this compound DMSO stock solution and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is clear. d. Add 450 µL of Saline to reach the final volume of 1 mL. Mix again.
-
Final Concentration: This protocol yields a clear solution with a concentration of ≥ 2.5 mg/mL.[1]
-
Administration: Use the prepared solution immediately for optimal results.
This protocol outlines the preparation of a corn oil-based suspension for in vivo administration.
Materials:
-
This compound high-concentration DMSO stock (e.g., 25 mg/mL)
-
Corn Oil
-
Sterile tubes
Procedure:
-
Solvent Mixture: The final solvent composition will be 10% DMSO and 90% Corn Oil.[1]
-
Step-wise Addition: To prepare a 1 mL final working solution: a. Add 100 µL of the this compound DMSO stock solution to a sterile tube. b. Add 900 µL of corn oil.
-
Mixing: Vortex thoroughly to ensure a uniform suspension.
-
Final Concentration: This protocol yields a solution with a concentration of ≥ 2.5 mg/mL.[1]
-
Administration: Use the prepared solution immediately.
Mechanism of Action: this compound as a BRD4 Degrader
This compound functions as a PROTAC by simultaneously binding to the BRD4 protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome. Concurrently, the nutlin-based component stabilizes p53, enhancing its tumor-suppressive functions.
References
Application Notes and Protocols for A1874 in HCT116 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing A1874, a potent BRD4-degrading PROTAC (Proteolysis Targeting Chimera), for research in HCT116 human colorectal carcinoma cells. The following sections detail the effective concentrations of this compound for various cellular effects, provide step-by-step protocols for key experiments, and visualize the underlying signaling pathway and experimental workflows.
Overview of this compound in HCT116 Cells
This compound is a nutlin-based PROTAC that potently and selectively induces the degradation of the bromodomain and extra-terminal domain (BET) protein BRD4 by recruiting it to the MDM2 E3 ubiquitin ligase.[1] In HCT116 cells, which are wild-type for p53, this compound demonstrates a dual mechanism of action: the degradation of the oncoprotein BRD4 and the simultaneous stabilization of the tumor suppressor p53.[1][2] This leads to synergistic antiproliferative activity, making it a compound of significant interest in cancer research.[2]
This compound has been shown to effectively inhibit cell viability, proliferation, and cell cycle progression, and to induce apoptosis in HCT116 cells.[3][4] Its activity is demonstrably more potent than that of corresponding BRD4 inhibitors alone.[3]
Data Presentation: Effective Concentrations of this compound in HCT116 Cells
The following tables summarize the effective concentrations of this compound for various biological endpoints in HCT116 cells, based on published data.
| Parameter | Effective Concentration | Incubation Time | Key Findings | Reference |
| BRD4 Degradation | ||||
| DC₅₀ | 32 nM | Not Specified | Concentration required to induce 50% degradation of BRD4. | [1] |
| Near-Maximum Knockdown | 100 nM | 24 hours | Achieved up to 98% degradation of BRD4. | [1][2] |
| Dose-Dependent Knockdown | 0 - 10 µM | 24 hours | This compound induces a dose-dependent reduction in BRD4 levels. | [1] |
| Cell Viability | ||||
| Potent Inhibition | 100 nM | 48 hours | Significantly inhibited cell viability as measured by CCK-8 assay. | [3] |
| Significant Reduction | 25 - 500 nM | 48 hours | A significant reduction in viability was observed within this range in primary colon cancer cells. | [3] |
| High Efficacy | Not Specified | 48 hours | Treatment with this compound resulted in a 97% loss in HCT116 cell viability. | [2] |
| p53 Stabilization | ||||
| Dose-Dependent Increase | 0 - 10 µM | 24 hours | This compound leads to a dose-dependent increase in p53 protein levels. | [1] |
| Induction of p21 | 250 nM | Not Specified | Significantly induced the p53 target gene p21CIP1/WAF1. | |
| Apoptosis Induction | ||||
| Significant Activation | Not Specified | Not Specified | This compound was able to induce caspase and apoptosis activation in colon cancer cells. | [3][4] |
Mandatory Visualizations
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in HCT116 cells.
HCT116 Cell Culture and Maintenance
-
Cell Line: HCT116 (ATCC® CCL-247™)
-
Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells when they reach 70-80% confluency. Wash with PBS, detach with Trypsin-EDTA, neutralize with growth medium, centrifuge, and resuspend in fresh medium for plating.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC₅₀ value of this compound on HCT116 cell proliferation.
-
Materials:
-
HCT116 cells
-
96-well plates
-
This compound stock solution (in DMSO)
-
Growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
Microplate reader
-
-
Procedure:
-
Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of growth medium and incubate overnight.
-
Prepare serial dilutions of this compound in growth medium from a concentrated stock. Final concentrations should typically range from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying this compound-induced apoptosis in HCT116 cells by flow cytometry.
-
Materials:
-
HCT116 cells
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed HCT116 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 100 nM, 250 nM, 500 nM) and a vehicle control for 24-48 hours.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Western Blot Analysis
This protocol is for detecting changes in the protein levels of BRD4, p53, and downstream targets like c-Myc in this compound-treated HCT116 cells.
-
Materials:
-
HCT116 cells
-
6-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-p53, anti-c-Myc, anti-p21, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed HCT116 cells in 6-well plates and treat with various concentrations of this compound (e.g., 10 nM - 1 µM) for 24 hours.
-
Wash cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control like GAPDH or β-actin to normalize protein levels.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The therapeutic effect of the BRD4-degrading PROTAC this compound in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The therapeutic effect of the BRD4-degrading PROTAC this compound in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay Using A1874
Audience: Researchers, scientists, and drug development professionals.
Introduction
A1874 is a potent and innovative Proteolysis Targeting Chimera (PROTAC) that offers a dual mechanism of action for cancer therapy. As a heterobifunctional molecule, this compound recruits the E3 ubiquitin ligase MDM2 to the bromodomain and extraterminal domain (BET) protein BRD4, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[1][2] Concurrently, by binding to MDM2, this compound prevents the degradation of the tumor suppressor protein p53, leading to its stabilization and the activation of downstream anti-proliferative pathways.[3][4] This dual action of degrading an oncoprotein (BRD4) and stabilizing a tumor suppressor (p53) makes this compound a compelling candidate for cancer research and drug development, particularly in p53 wild-type cancers.[4]
These application notes provide detailed protocols for assessing the effect of this compound on cell viability, along with data presentation and visualization of the relevant biological pathways and experimental workflows.
Signaling Pathway and Mechanism of Action
This compound's unique mechanism involves the formation of a ternary complex between BRD4 and the MDM2 E3 ligase. This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome. The degradation of BRD4 leads to the downregulation of key oncogenes, including c-Myc, resulting in cell cycle arrest and inhibition of proliferation.[2] Simultaneously, the nutlin-based component of this compound binds to MDM2, preventing its interaction with p53. This leads to the accumulation and activation of p53, which in turn transcriptionally activates downstream targets like p21, further contributing to cell cycle arrest and apoptosis.[2][3]
Data Presentation
The efficacy of this compound has been demonstrated across various cancer cell lines. The following tables summarize the quantitative data on BRD4 degradation and the impact on cell viability.
Table 1: BRD4 Degradation Efficiency of this compound
| Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Incubation Time (hours) |
| HCT116 | 32 | 98 | 24 |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Table 2: Effect of this compound on Cell Viability in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | Metric | Value | Incubation Time (hours) |
| HCT116 | Colorectal Carcinoma | Wild-Type | % Viability Reduction | 97 | 48 |
| A375 | Melanoma | Wild-Type | % Viability Reduction | 98 | 48 |
| Daudi | Burkitt's Lymphoma | Mutant | % Viability Reduction | 70 | Not Specified |
| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | % Viability Reduction | 95 | Not Specified |
| SJSA-1 | Osteosarcoma | Wild-Type (MDM2 amplified) | % Viability Reduction | 97.5 | Not Specified |
| CT26 | Colon Carcinoma | Mutant | % Viability Reduction | 52 (at 20 µM) | Not Specified |
| Breast Cancer Cell Lines | Breast Cancer | Wild-Type | IC₅₀ | Nanomolar range | Not Specified |
| Breast Cancer Cell Lines | Breast Cancer | Mutant | IC₅₀ | Micromolar range | Not Specified |
IC₅₀: Half-maximal inhibitory concentration.
Experimental Protocols
Several methods can be employed to assess cell viability following treatment with this compound. The choice of assay depends on the experimental goals, cell type, and available equipment. Commonly used assays include those based on metabolic activity (e.g., MTT, MTS) and ATP content (e.g., CellTiter-Glo®).
General Experimental Workflow
The overall process for determining the effect of this compound on cell viability follows a standardized workflow.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell line (e.g., HCT116)
-
Complete culture medium (e.g., McCoy's 5A for HCT116)[5]
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete culture medium. The optimal seeding density should be determined empirically for each cell line.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. A suggested starting concentration range is 1 nM to 10 µM.[6]
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[7]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix gently on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium, MTT, and solubilization solution only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of viability against the log of this compound concentration to determine the IC₅₀ value.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive measure of cell viability.
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell line
-
Complete culture medium
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay, using opaque-walled plates.
-
-
Compound Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® buffer and substrate to room temperature before use.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
-
Signal Stabilization and Measurement:
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of control wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control:
-
% Viability = (Luminescence of treated cells / Luminescence of vehicle control) x 100
-
-
Plot the percentage of viability against the log of this compound concentration to determine the IC₅₀ value.
-
Conclusion
This compound is a promising PROTAC with a dual mechanism of action that effectively reduces the viability of various cancer cell lines. The provided protocols offer robust methods for quantifying the cytotoxic and cytostatic effects of this compound. Careful optimization of experimental parameters such as cell seeding density and incubation time is recommended to ensure accurate and reproducible results. The data generated from these assays will be crucial for further elucidating the therapeutic potential of this compound in preclinical and clinical settings.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. encodeproject.org [encodeproject.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dosing and Administration of A1874
For Researchers, Scientists, and Drug Development Professionals
Introduction
A1874 is a novel Proteolysis Targeting Chimera (PROTAC) that demonstrates a dual mechanism of action, making it a compound of significant interest in oncology research. It functions by inducing the degradation of Bromodomain-containing protein 4 (BRD4) and stabilizing the tumor suppressor protein p53.[1][2][] This is achieved through its unique structure, which incorporates a ligand for the E3 ubiquitin ligase MDM2 (a nutlin-based component) and a ligand for BRD4.[1][2][4] By bringing BRD4 into proximity with MDM2, this compound triggers the ubiquitination and subsequent proteasomal degradation of BRD4.[1][5] This leads to the downregulation of BRD4-dependent genes such as c-Myc, Bcl-2, and cyclin D1.[5][6] Simultaneously, the nutlin component of this compound inhibits the interaction between MDM2 and p53, leading to p53 stabilization and the activation of downstream pathways that promote apoptosis and cell cycle arrest.[2][5] This synergistic action has shown potent anti-proliferative effects in various cancer cell lines, particularly those with wild-type p53.[][7]
In Vivo Studies Summary
Preclinical in vivo studies have demonstrated the efficacy of this compound in inhibiting tumor growth. The following table summarizes the key parameters from a colon cancer xenograft model.
| Parameter | Details | Reference |
| Animal Model | Severe Combined Immunodeficient (SCID) mice | [1][][5][8] |
| Cancer Model | pCan1 primary human colon cancer xenografts | [6] |
| Drug | This compound | [1][][5][6][8] |
| Dose | 20 mg/kg body weight | [6] |
| Route of Administration | Oral gavage | [1][][5][6][8][9] |
| Dosing Frequency | Daily | [6] |
| Duration of Treatment | 21 days | [6] |
| Vehicle | Not explicitly detailed in the primary study, but common vehicles for oral gavage of similar compounds include solutions with CMC-Na, or mixtures of DMSO, PEG300, Tween80, and water or corn oil. | [9] |
| Observed Effects | Potent inhibition of colon cancer xenograft growth; degradation of BRD4 and downregulation of c-Myc, Bcl-2, and cyclin D1 in tumor tissues; increased levels of cleaved caspase-3 and PARP, and elevated p53 protein in tumor tissues, indicating apoptosis induction. | [5][6] |
Experimental Protocols
Preparation of this compound for Oral Administration
This protocol provides a general guideline for preparing this compound for in vivo oral administration based on common formulation methods for hydrophobic compounds. Researchers should optimize the formulation based on their specific experimental needs and perform necessary solubility and stability checks.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile water or saline
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Formulation Method 1: Aqueous-based Suspension
This method is suitable for creating a homogenous suspension.
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL). Ensure the powder is completely dissolved.[9]
-
For a final concentration of 2 mg/mL (to dose 10 mL/kg), calculate the required volumes. For a 1 mL final solution:
-
Take 20 µL of the 100 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 and mix until clear.
-
Add 530 µL of sterile water or saline to reach the final volume of 1 mL.
-
-
Vortex the solution thoroughly before each use to ensure a uniform suspension. This working solution should be prepared fresh daily.
Formulation Method 2: Oil-based Suspension
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a final concentration of 2.5 mg/mL (to dose at 8 mL/kg for a 20 mg/kg dose), calculate the required volumes. For a 1 mL final solution:
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution to 900 µL of corn oil.
-
-
Mix thoroughly by vortexing to create a uniform suspension. This solution should be used immediately after preparation.[4]
Protocol for In Vivo Efficacy Study in a Colon Cancer Xenograft Model
This protocol is based on the study by Qin et al., 2020.[5][6]
1. Animal Model and Cell Line:
-
Use immunodeficient mice (e.g., SCID or NOD/SCID) to prevent graft rejection.
-
The study cited utilized primary human colon cancer cells (pCan1). Alternatively, established cell lines like HCT116 can be used.
2. Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100-200 µL of a mixture of media and Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
3. Animal Randomization and Grouping:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Group 1 (Control): Vehicle only.
-
Group 2 (Treatment): this compound (20 mg/kg).
4. Dosing and Administration:
-
Prepare the this compound formulation and the vehicle control as described above.
-
Administer the designated treatment to each mouse daily via oral gavage for 21 consecutive days.
-
The volume of administration should be based on the animal's body weight (e.g., 10 mL/kg).
5. Monitoring and Data Collection:
-
Measure tumor volumes 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).
-
Record the body weight of each mouse at the same frequency to monitor for toxicity.
-
At the end of the study (e.g., Day 21 or Day 42 as in the reference study), euthanize the mice.[6]
-
Excise the tumors, weigh them, and process them for further analysis (e.g., Western blotting, immunohistochemistry, or pharmacokinetic analysis).
6. Endpoint Analysis:
-
Tumor Growth Inhibition: Compare the tumor volumes and weights between the treated and control groups.
-
Biomarker Analysis: Analyze tumor lysates by Western blot for levels of BRD4, c-Myc, p53, cleaved caspase-3, and PARP to confirm the mechanism of action in vivo.[6]
Visualizations
Caption: this compound dual mechanism of action.
Caption: Xenograft efficacy study workflow.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The therapeutic effect of the BRD4-degrading PROTAC this compound in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The therapeutic effect of the BRD4-degrading PROTAC this compound in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Application Notes: Utilizing A1874 in Colon Cancer Cell Line Models
Introduction
A1874 is a novel, potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bromodomain-containing protein 4 (BRD4).[1][] As a member of the Bromodomain and Extra-Terminal (BET) family, BRD4 is a critical epigenetic reader that regulates the transcription of key oncogenes, including c-Myc, making it a significant target in oncology research.[3][4] this compound is a nutlin-based PROTAC, incorporating a ligand for the MDM2 E3 ubiquitin ligase.[5][6][7] This unique design confers a dual mechanism of action: the targeted degradation of BRD4 and the simultaneous stabilization of the tumor suppressor protein p53.[][7] These characteristics make this compound a powerful tool for investigating colon cancer biology and a promising candidate for therapeutic development.
Studies have demonstrated that this compound effectively inhibits cell viability, proliferation, migration, and invasion in both primary human colon cancer cells and established cell lines such as HCT116.[1][] Its activity has been shown to be more potent than traditional small-molecule BRD4 inhibitors like JQ1.[1][] The anti-cancer effects of this compound are mediated through both BRD4-dependent and BRD4-independent pathways, including the induction of apoptosis, oxidative stress, and p53 stabilization.[1][]
These application notes provide a comprehensive guide for researchers utilizing this compound in colon cancer cell line models, including detailed protocols for key experiments and a summary of its quantitative effects.
Mechanism of Action: Dual-Function PROTAC
This compound operates as a heterobifunctional molecule. One end binds to BRD4, and the other end recruits the MDM2 E3 ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination of BRD4 and its subsequent degradation by the proteasome. This action downregulates BRD4-dependent genes like c-Myc, Bcl-2, and cyclin D1, thereby inhibiting cell proliferation and survival.[1][8]
Simultaneously, the nutlin-based component of this compound acts as an MDM2 inhibitor, preventing the MDM2-mediated degradation of p53. This leads to the stabilization and accumulation of p53, a critical tumor suppressor.[5][6] Elevated p53 levels can trigger cell cycle arrest and apoptosis, contributing to a synergistic anti-proliferative effect.[7]
Data Presentation: Efficacy in Colon Cancer Cell Lines
The following tables summarize the quantitative effects of this compound treatment on colon cancer cell lines as reported in the literature.
Table 1: Potency and Efficacy of this compound
| Parameter | Cell Line | Value | Conditions | Reference |
|---|---|---|---|---|
| DC₅₀ (Degradation) | HCT116 | 32 nM | 24 hours | [5][6] |
| Dₘₐₓ (Degradation) | HCT116 | 98% | 100 nM, 24 hours | [6][7][9] |
| c-Myc Reduction | HCT116 | ~85% | 24 hours |[6][10] |
Table 2: Effects on Cell Viability
| Cell Line | Effect | Concentration | Conditions | Reference |
|---|---|---|---|---|
| HCT116 | 97% decrease in viability | Not specified | 24 hours | [7][9] |
| CT26 | 52% reduction in viability | 20 µM | Not specified | [11] |
| Primary Colon Cancer | Potent inhibition of viability | 5-500 nM | Not specified |[1][8] |
Experimental Protocols
These protocols provide a framework for studying the effects of this compound. Researchers should optimize conditions for their specific colon cancer cell line and experimental setup.
Protocol 1: Cell Viability Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Plate colon cancer cells (e.g., HCT116) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[3]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (e.g., 0.1% DMSO).[9]
-
Treatment: Replace the medium in the wells with the medium containing the various concentrations of this compound.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[3]
-
Assay: Add the viability reagent (e.g., MTT or CCK-8) to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Calculate the IC₅₀ value, which is the concentration that inhibits cell growth by 50%.[3]
Protocol 2: Western Blotting for Protein Expression and Degradation
This protocol is used to quantify the degradation of BRD4 and assess changes in the expression of downstream target proteins.
Methodology:
-
Cell Culture and Treatment: Seed HCT116 or other colon cancer cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound (e.g., 0-10 µM) for a specified time, such as 24 hours.[5][6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[3][12]
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.[3]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]
-
Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate it with primary antibodies specific for target proteins (e.g., BRD4, p53, c-Myc, Bcl-2, Cyclin D1, Cleaved Caspase-3, PARP, and a loading control like GAPDH or β-actin). Follow this with incubation with an appropriate HRP-conjugated secondary antibody.[3][8]
-
Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize them to the loading control to determine the relative protein levels.[3]
Protocol 3: Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.
Methodology:
-
Cell Culture and Treatment: Culture colon cancer cells in appropriate vessels and treat with this compound at desired concentrations for a set time (e.g., 48 hours).[12]
-
Cell Harvesting: After treatment, collect both the adherent and floating cells. Use trypsin for adherent cells and combine with the supernatant.
-
Staining: Wash the cells with cold PBS. Resuspend the cell pellet in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's kit instructions.[12]
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Data Analysis: Quantify the cell populations based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
In Vivo Application
In addition to in vitro cell line models, this compound has demonstrated efficacy in vivo. Oral administration of this compound has been shown to potently inhibit the growth of colon cancer xenografts in mice.[1][] Analysis of the treated tumor tissues confirmed BRD4 degradation, p53 elevation, apoptosis induction, and increased oxidative stress, consistent with the findings from cell line experiments.[1][][8] This highlights the translational potential of this compound from cell-based models to preclinical animal studies.
References
- 1. The therapeutic effect of the BRD4-degrading PROTAC this compound in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The therapeutic effect of the BRD4-degrading PROTAC this compound in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. emerginginvestigators.org [emerginginvestigators.org]
- 12. Induction of apoptosis in human colorectal cancer cells by nanovesicles from fingerroot (Boesenbergia rotunda (L.) Mansf.) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining Optimal Treatment Duration for A1874-Mediated Protein Degradation
Introduction
A1874 is a heterobifunctional Proteolysis Targeting Chimera (PROTAC) that potently and selectively degrades Bromodomain-containing protein 4 (BRD4).[1][2] Unlike traditional inhibitors, PROTACs eliminate target proteins from the cell by hijacking the ubiquitin-proteasome system.[3] this compound consists of a ligand that binds to BRD4 and a nutlin-based ligand that recruits the E3 ubiquitin ligase Mouse double minute 2 (MDM2).[1][4] This dual-functionality not only leads to the ubiquitination and subsequent proteasomal degradation of BRD4 but also results in the stabilization of the tumor suppressor protein p53, offering a synergistic anti-proliferative effect in cancer cells with wild-type p53.[2][5]
The efficacy and kinetics of PROTAC-mediated degradation can vary significantly depending on the cell type, target protein turnover rate, and the specific PROTAC's properties. Therefore, determining the optimal treatment duration is a critical step in experimental design to ensure maximal and consistent target degradation. These application notes provide a summary of this compound's activity and detailed protocols for researchers to establish the optimal treatment conditions for their specific cellular models.
This compound Mechanism of Action
This compound operates through a unique dual mechanism. It forms a ternary complex between the target protein (BRD4) and the MDM2 E3 ligase, leading to the ubiquitination and degradation of BRD4.[5] Concurrently, its nutlin component inhibits the MDM2-p53 interaction, stabilizing p53 and activating its downstream signaling pathways, which complements the effects of BRD4 degradation.[2][6]
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Degradation and PROTACs [worldwide.promega.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dual functionality of MDM2 in PROTACs expands the horizons of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Measuring A1874-Induced Apoptosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals.
Introduction
A1874 is a novel Proteolysis Targeting Chimera (PROTAC) designed to degrade Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription.[1][2] By inducing the degradation of BRD4, this compound effectively inhibits cancer cell proliferation, cell cycle progression, and migration.[1] A primary mechanism of this compound's anticancer activity is the induction of programmed cell death, or apoptosis.[1] This document provides detailed protocols for the quantitative and qualitative assessment of this compound-induced apoptosis in cancer cell lines. The methodologies described herein are essential for researchers investigating the efficacy and mechanism of action of this compound and similar targeted protein degraders.
This compound induces apoptosis through a dual mechanism involving both BRD4-dependent and BRD4-independent pathways.[1] The degradation of BRD4 leads to the downregulation of anti-apoptotic proteins like Bcl-2 and oncogenes such as c-Myc.[1] Independently of BRD4, this compound also promotes the stabilization of the tumor suppressor p53 and increases the production of reactive oxygen species (ROS), further pushing the cell towards apoptosis.[1] This multifaceted mechanism culminates in the activation of the intrinsic mitochondrial apoptosis cascade, characterized by the activation of caspase-9 and the subsequent cleavage of effector caspase-3 and PARP.[1]
Key Methods for Measuring this compound-Induced Apoptosis
Several robust methods can be employed to measure the extent and dynamics of apoptosis following treatment with this compound. These include:
-
Annexin V/Propidium Iodide (PI) Staining: To quantify the percentage of cells in early and late apoptosis.
-
Caspase Activity Assays: To measure the activity of key executioner caspases like caspase-3 and caspase-9.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay: To detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Western Blot Analysis: To detect the cleavage of caspases and their substrates (e.g., PARP) and changes in the expression of apoptosis-related proteins (e.g., Bcl-2, p53).
Data Presentation
The following tables summarize representative quantitative data expected from the described experimental protocols when treating a sensitive cancer cell line (e.g., HCT116 colon cancer cells) with this compound.[1]
Table 1: Quantification of Apoptosis by Annexin V/PI Staining
| Treatment Group | Concentration | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0.1% DMSO | 95 ± 3 | 3 ± 1 | 2 ± 1 |
| This compound | 50 nM | 75 ± 5 | 15 ± 3 | 10 ± 2 |
| This compound | 100 nM | 50 ± 6 | 30 ± 4 | 20 ± 3 |
| This compound | 200 nM | 25 ± 4 | 45 ± 5 | 30 ± 4 |
| Data are presented as mean ± standard deviation from three independent experiments after 24 hours of treatment. |
Table 2: Caspase Activity Assay
| Treatment Group | Concentration | Relative Caspase-3/7 Activity (Fold Change) | Relative Caspase-9 Activity (Fold Change) |
| Vehicle Control | 0.1% DMSO | 1.0 ± 0.1 | 1.0 ± 0.1 |
| This compound | 100 nM | 4.5 ± 0.5 | 3.8 ± 0.4 |
| Data are presented as mean ± standard deviation from three independent experiments after 24 hours of treatment. |
Table 3: Quantification of TUNEL-Positive Cells
| Treatment Group | Concentration | % TUNEL-Positive Nuclei |
| Vehicle Control | 0.1% DMSO | 2 ± 1 |
| This compound | 100 nM | 35 ± 5 |
| Data are presented as mean ± standard deviation from three independent experiments after 48 hours of treatment. |
Table 4: Western Blot Densitometry Analysis
| Treatment Group | Concentration | Cleaved Caspase-3 (Fold Change) | Cleaved PARP (Fold Change) | Bcl-2 Expression (Fold Change) | p53 Expression (Fold Change) |
| Vehicle Control | 0.1% DMSO | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound | 100 nM | 5.2 | 4.8 | 0.4 | 3.5 |
| Data are presented as fold change relative to the vehicle control, normalized to a loading control (e.g., β-actin). |
Experimental Protocols & Visualizations
This compound-Induced Apoptotic Signaling Pathway
This compound initiates apoptosis through both BRD4-dependent and independent mechanisms, converging on the mitochondrial pathway.
Protocol 1: Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.[3][4]
-
This compound stock solution (in DMSO)
-
6-well plates and complete culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency by the end of the experiment. Allow cells to adhere overnight.
-
Drug Treatment: Treat cells with the desired concentrations of this compound (e.g., 50, 100, 200 nM) and a vehicle control (e.g., 0.1% DMSO). Include positive and negative controls for apoptosis if desired.
-
Incubation: Incubate cells for the desired time period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting:
-
Adherent cells: Aspirate the media, wash once with PBS, and detach cells using a gentle, non-enzymatic cell dissociation solution. Collect cells and centrifuge at 300 x g for 5 minutes.
-
Suspension cells: Collect media containing cells and centrifuge at 300 x g for 5 minutes.
-
-
Washing: Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS. Centrifuge again and discard the supernatant.
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.[3][4] Use unstained and single-stained controls to set compensation and gates.
Protocol 2: Caspase-Glo® 3/7 and 9 Assays
These luminescent assays quantify caspase activity, which is a key indicator of apoptosis.[5][6][7]
-
This compound stock solution (in DMSO)
-
White-walled, 96-well plates suitable for luminescence
-
Caspase-Glo® 3/7 Assay System and/or Caspase-Glo® 9 Assay System
-
Luminometer plate reader
-
Cell Seeding: Seed 10,000 cells per well in a 96-well white-walled plate in a final volume of 100 µL. Include wells for a "no-cell" background control.
-
Drug Treatment: After overnight incubation, treat cells with this compound and a vehicle control.
-
Incubation: Incubate for the desired time period (e.g., 24 hours).
-
Assay Preparation: Equilibrate the plate and the Caspase-Glo® reagent to room temperature.
-
Reagent Addition: Add 100 µL of the appropriate Caspase-Glo® reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.[6]
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: Subtract the average "no-cell" background reading from all experimental readings. Calculate the fold change in caspase activity relative to the vehicle-treated control.
Protocol 3: TUNEL Assay for DNA Fragmentation
The TUNEL assay detects DNA strand breaks, a hallmark of the final stages of apoptosis.[8][9][10]
-
This compound stock solution (in DMSO)
-
Cells cultured on glass coverslips or chamber slides
-
In Situ Cell Death Detection Kit, Fluorescein (or similar TUNEL assay kit)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (0.1% Triton™ X-100 in 0.1% sodium citrate)
-
Mounting medium with DAPI
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound (e.g., 100 nM for 48 hours) and a vehicle control. Include a positive control by treating a separate coverslip with DNase I.
-
Fixation: Wash cells twice with PBS, then fix with 4% PFA for 15-30 minutes at room temperature.[9]
-
Permeabilization: Wash again with PBS. Incubate with permeabilization solution for 5-15 minutes on ice.[9]
-
TUNEL Reaction:
-
Wash cells with PBS.
-
Prepare the TUNEL reaction mixture (TdT enzyme and label solution) according to the manufacturer's protocol.
-
Add 50 µL of the reaction mixture to each coverslip.
-
-
Incubation: Incubate for 60 minutes at 37°C in a humidified chamber in the dark.[9]
-
Washing: Rinse the coverslips three times with PBS.
-
Imaging: Mount the coverslips onto glass slides using mounting medium containing DAPI for nuclear counterstaining. Visualize using a fluorescence microscope. TUNEL-positive nuclei will appear green (FITC), and all nuclei will appear blue (DAPI).
-
Quantification: Count the percentage of TUNEL-positive nuclei from at least five random fields of view per condition.
Protocol 4: Western Blot Analysis of Apoptotic Markers
Western blotting is used to detect changes in the levels of key apoptosis-regulating proteins.[11][12][13]
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, wash cells with cold PBS and lyse with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Clear the lysates by centrifugation at 14,000 x g for 20 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.[12]
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[12]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Perform densitometry analysis using software like ImageJ to quantify band intensities. Normalize the protein of interest to a loading control (e.g., β-actin).[1]
References
- 1. The therapeutic effect of the BRD4-degrading PROTAC this compound in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emerginginvestigators.org [emerginginvestigators.org]
- 3. benchchem.com [benchchem.com]
- 4. Annexin V Staining Protocol [bdbiosciences.com]
- 5. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Caspase activity assays [protocols.io]
- 7. Caspase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]
- 9. clyte.tech [clyte.tech]
- 10. iris.unipa.it [iris.unipa.it]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. benchchem.com [benchchem.com]
- 13. Apoptosis western blot guide | Abcam [abcam.com]
Application Notes and Protocols for A1874 in Breast Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
A1874 is a potent and selective PROTAC (PROteolysis TArgeting Chimera) that induces the degradation of Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression.[1][2][3][4] this compound is a heterobifunctional molecule composed of a ligand that recognizes BRD4 and another ligand that binds to the E3 ubiquitin ligase MDM2.[1][2] This dual-binding brings BRD4 into proximity with the ubiquitin-proteasome system, leading to its degradation.[1] Concurrently, by engaging MDM2, this compound stabilizes the tumor suppressor protein p53.[1][2] This dual mechanism of action—degrading an oncoprotein (BRD4) and stabilizing a tumor suppressor (p53)—makes this compound a promising therapeutic candidate for breast cancers, particularly those with wild-type p53 status.[1]
These application notes provide a summary of the anti-cancer effects of this compound in breast cancer cells and detailed protocols for key in vitro experiments.
Data Presentation
Table 1: In Vitro Activity of this compound in Cancer Cell Lines
| Parameter | Cell Line | Value | Notes | Reference |
| Degradation (DC₅₀) | HCT116 (colorectal cancer) | 32 nM | Induces BRD4 degradation. | [2][4] |
| Maximum Degradation (Dₘₐₓ) | HCT116 (colorectal cancer) | 98% | Achieved at 100 nM after 24 hours of treatment. | [2] |
| IC₅₀ Sensitivity | p53 Wild-Type Breast Cancer Cells | Nanomolar range | Significantly more sensitive compared to p53 mutant cells. | [1] |
| IC₅₀ Sensitivity | p53 Mutant Breast Cancer Cells | Micromolar range | Exhibit reduced sensitivity to this compound. | [1] |
| Downstream Effects | HCT116 (colorectal cancer) | Potent Decrease | Reduces protein levels of c-Myc. | [2] |
| Downstream Effects | p53 Wild-Type Breast Cancer Cells | G1 Arrest | Causes cell cycle arrest at the G1 phase. | [1] |
Mandatory Visualization
Caption: Mechanism of this compound in breast cancer cells.
Caption: Experimental workflow for Western Blot analysis.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT or CCK-8)
This protocol outlines the procedure for determining the effect of this compound on the viability of breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well clear-bottom plates
-
MTT or Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the breast cancer cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.[5]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. It is recommended to test a range of concentrations (e.g., from nanomolar to micromolar) to determine the IC₅₀.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions.
-
Include a vehicle-only control (e.g., 0.1% DMSO) and a no-cell (blank) control.[5]
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT/CCK-8 Addition and Measurement:
-
Add 10 µL of MTT or CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[6]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Plot the cell viability against the log of this compound concentration to determine the IC₅₀ value.
-
Protocol 2: Western Blot Analysis for BRD4 Degradation and p53 Stabilization
This protocol details the procedure for assessing this compound-induced degradation of BRD4 and stabilization of p53 in breast cancer cells.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
This compound
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-p53, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 24 hours). Include a vehicle control.[5]
-
Wash cells twice with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[5]
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.[5]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[5]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[5]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the protein of interest band intensity to the corresponding loading control (β-actin) for each sample.[5]
-
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This protocol describes how to quantify apoptosis in breast cancer cells treated with this compound using flow cytometry.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) using the flow cytometry software.
-
Compare the percentage of apoptotic cells in this compound-treated samples to the vehicle control.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. emerginginvestigators.org [emerginginvestigators.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
Troubleshooting & Optimization
A1874 Technical Support Center: Troubleshooting BRD4 Degradation
Welcome to the A1874 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the use of this compound, a potent and selective BRD4-degrading PROTAC (Proteolysis Targeting Chimera).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a novel, nutlin-based PROTAC designed to induce the degradation of the BRD4 protein.[1][2] It is a heterobifunctional molecule that simultaneously binds to BRD4 and the MDM2 E3 ubiquitin ligase.[1][3] This binding event brings BRD4 into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This degradation-based approach offers a more sustained and potent downstream effect compared to simple inhibition.[1]
Q2: What are the expected outcomes of successful this compound treatment?
Successful treatment with this compound should result in a dose-dependent knockdown of BRD4 protein levels.[2][4] In HCT116 cells, for example, near-maximum knockdown of BRD4 (up to 98%) is observed at concentrations around 100 nM after 24 hours of treatment.[4][5] This degradation of BRD4 is expected to lead to downstream effects such as the downregulation of BRD4-dependent genes like c-Myc, Bcl-2, and cyclin D1, and consequently, inhibition of cell viability, proliferation, and induction of apoptosis in sensitive cancer cell lines.[6][7]
Q3: In which cell lines has this compound been shown to be effective?
This compound has demonstrated efficacy in various cancer cell lines, including:
-
HCT116 (Colon Cancer): Shows a 97% decrease in viability and a maximum BRD4 degradation (Dmax) of 98%.[4]
-
A375 (Melanoma): Results in a 98% loss of viability.[4]
-
Daudi (Burkitt's Lymphoma): Reduces viability by 70%.[4]
-
MOLM-13 (Acute Myeloid Leukemia): Reduces viability by 95%.[4]
-
CT26 (Colon Carcinoma): Treatment with 20 μM this compound led to 52% reduction in cell viability and BRD4 degradation.[8]
Q4: What is the recommended concentration range for this compound in cellular assays?
The recommended concentration for cellular use is typically around 100 nM to 1 µM.[3] Near-maximum BRD4 knockdown in HCT116 cells is achieved at 100 nM.[2][4] However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guides
Problem 1: No or minimal BRD4 degradation observed.
This is a common issue in PROTAC-based experiments. The following troubleshooting steps can help identify the cause.
Potential Cause & Recommended Action
| Potential Cause | Recommended Action |
| Poor Compound Solubility or Stability | Ensure this compound is properly dissolved. Use fresh DMSO for stock solutions, as moisture can reduce solubility.[4] If precipitation is observed during working solution preparation, gentle heating and/or sonication can be used.[2] It's recommended to prepare fresh working solutions for each experiment.[2] |
| Suboptimal Concentration (The "Hook Effect") | High concentrations of PROTACs can sometimes lead to reduced degradation due to the formation of non-productive binary complexes instead of the required ternary complex (BRD4-A1874-MDM2).[9][10] Perform a wide dose-response curve (e.g., from low nM to high µM) to identify the optimal concentration for degradation and to check for the characteristic bell-shaped curve of the hook effect.[9] |
| Issues with Ternary Complex Formation | The formation of a stable BRD4-A1874-MDM2 ternary complex is crucial for degradation.[9] If possible, perform co-immunoprecipitation (Co-IP) or proximity assays (e.g., TR-FRET) to confirm that the complex is forming in your cellular system.[11] |
| Insufficient Incubation Time | The kinetics of degradation can vary between cell lines. Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal treatment duration for maximal BRD4 degradation.[10] |
| Low MDM2 E3 Ligase Expression | This compound relies on the MDM2 E3 ligase for its activity.[1] Verify the expression level of MDM2 in your cell line using Western blot or qPCR. If expression is low, consider using a different cell line with higher MDM2 expression. |
| Impaired Proteasome Activity | The degradation of ubiquitinated BRD4 is dependent on a functional proteasome.[12] To confirm this, pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding this compound. This should "rescue" BRD4 from degradation, confirming the involvement of the proteasome.[11][12] |
| Poor Cell Permeability | PROTACs are relatively large molecules and may have difficulty crossing the cell membrane in certain cell types.[9] While this compound has shown good activity in several cell lines, permeability issues in your specific model cannot be ruled out. |
Troubleshooting Workflow for No Degradation
Caption: A logical workflow for troubleshooting the absence of BRD4 degradation.
Problem 2: Incomplete BRD4 degradation or a plateau at a high level.
Potential Cause & Recommended Action
| Potential Cause | Recommended Action |
| High BRD4 Protein Synthesis Rate | The cell may be synthesizing new BRD4 protein at a rate that counteracts the degradation induced by this compound. A shorter treatment time (<6 hours) might reveal more profound degradation before new protein synthesis occurs.[11] |
| "Hook Effect" at High Concentrations | As mentioned previously, excessive concentrations of this compound can inhibit the formation of the productive ternary complex, leading to incomplete degradation. Ensure you have performed a full dose-response curve to identify the optimal concentration.[9][10] |
| Cellular Resistance Mechanisms | Some cell lines may possess intrinsic resistance mechanisms, such as the expression of efflux pumps that actively remove this compound from the cell, reducing its intracellular concentration.[10] |
Problem 3: High cytotoxicity observed at effective degradation concentrations.
Potential Cause & Recommended Action
| Potential Cause | Recommended Action |
| On-Target Toxicity | BRD4 is a critical regulator of transcription, and its degradation is expected to induce cell cycle arrest and apoptosis in cancer cells.[6][11] This on-target toxicity is often the desired therapeutic outcome. Perform a cell viability assay (e.g., CellTiter-Glo) in parallel with your degradation assay to correlate BRD4 degradation with cell death.[11] |
| Off-Target Effects | While this compound is designed to be selective for BRD4, off-target effects cannot be entirely ruled out. The nutlin-based component of this compound also stabilizes p53, which can contribute to cytotoxicity.[6][7] In BRD4-knockout cells, this compound has been shown to still be cytotoxic, indicating BRD4-independent mechanisms.[7] |
| Solvent Toxicity | Ensure that the concentration of the vehicle (e.g., DMSO) in your final experimental conditions is not causing cytotoxicity. Always include a vehicle-only control.[4] |
Key Experimental Protocols
Western Blot for BRD4 Degradation
This is the most common method for quantifying BRD4 protein levels.
-
Cell Treatment: Plate your cells and allow them to adhere. Treat with a range of this compound concentrations for the desired time. Include a vehicle control (e.g., 0.1% DMSO).[4][13]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[10][13]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay.[1][13]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[11][13] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11][13] Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin, or α-Tubulin).[1][14]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11][13] Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12][13]
-
Analysis: Quantify the band intensities to determine the relative amount of BRD4 protein, normalized to the loading control.[1]
Cell Viability Assay
To assess the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Reagent: Add a viability reagent such as CellTiter-Glo® or perform an MTT assay.
-
Measurement: Measure luminescence or absorbance using a microplate reader.[1]
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[1]
This compound Mechanism of Action and Data Summary
Mechanism of Action Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. The therapeutic effect of the BRD4-degrading PROTAC this compound in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emerginginvestigators.org [emerginginvestigators.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. reactionbiology.com [reactionbiology.com]
A1874 PROTAC Technical Support Center: Troubleshooting Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the off-target effects of the A1874 PROTAC.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a nutlin-based Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bromodomain-containing protein 4 (BRD4).[1][2] It functions by simultaneously binding to BRD4 and the MDM2 E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[3]
Q2: What are the known off-target effects of this compound?
A2: this compound has a notable dual mechanism of action. In addition to degrading BRD4, it also stabilizes the tumor suppressor protein p53 due to its nutlin-based component that inhibits the MDM2-p53 interaction.[4][5] This can lead to synergistic anti-proliferative effects in cancer cells with wild-type p53.[4] Other observed off-target effects include the production of reactive oxygen species (ROS) and cytotoxicity that is independent of BRD4 degradation.[6][7]
Q3: I am observing higher than expected cytotoxicity in my experiments. What could be the cause?
A3: The high cytotoxicity of this compound can be attributed to its dual-action mechanism. The stabilization of p53 can induce apoptosis, and the generation of ROS can also contribute to cell death.[8] It has been observed that this compound remains cytotoxic even in BRD4-knockout cells, indicating that its off-target effects are significant contributors to its overall cellular impact.[6]
Q4: How can I determine if the observed effects in my experiment are on-target (BRD4 degradation-dependent) or off-target?
A4: To dissect the on-target versus off-target effects of this compound, several control experiments are recommended. Using BRD4 knockout cells can help identify BRD4-independent effects.[6] To investigate the role of p53 stabilization, a p53 inhibitor such as pifithrin-α can be used to see if it reverses the observed phenotype.[6] Similarly, an antioxidant like N-acetyl-cysteine (NAC) can be used to quench ROS and determine their contribution to the cellular response.[6]
Q5: What is the "hook effect" and could it be impacting my this compound experiments?
A5: The "hook effect" is a phenomenon common to PROTACs where an excess concentration of the PROTAC can lead to the formation of non-productive binary complexes (this compound-BRD4 or this compound-MDM2) instead of the productive ternary complex (BRD4-A1874-MDM2), resulting in reduced degradation of the target protein.[1] If you observe a decrease in BRD4 degradation at higher concentrations of this compound, you may be experiencing the hook effect. A dose-response experiment with a wide range of this compound concentrations is essential to identify the optimal concentration for maximal degradation.
Troubleshooting Guides
Problem 1: Inconsistent BRD4 Degradation
| Symptom | Possible Cause | Troubleshooting Steps |
| No or minimal BRD4 degradation observed. | Suboptimal this compound Concentration: The concentration may be too low for effective ternary complex formation or too high, leading to the "hook effect". | 1. Perform a dose-response experiment with this compound (e.g., 1 nM to 10 µM) to identify the optimal concentration for BRD4 degradation.[2] 2. Ensure the compound has not degraded; use fresh dilutions for each experiment. |
| Insufficient Incubation Time: The treatment duration may not be long enough to observe significant protein degradation. | 1. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal incubation time. | |
| Low MDM2 Expression: The cell line used may have low endogenous levels of the MDM2 E3 ligase. | 1. Verify MDM2 protein levels in your cell line by Western blot. 2. Consider using a cell line with known high expression of MDM2. | |
| Impaired Proteasome Function: The ubiquitin-proteasome system in the cells may be compromised. | 1. Include a positive control for proteasome-mediated degradation. 2. Pre-treat cells with a proteasome inhibitor (e.g., MG132) as a negative control; this should block this compound-mediated BRD4 degradation. |
Problem 2: Unexpected Cellular Phenotypes (e.g., high toxicity, cell cycle arrest)
| Symptom | Possible Cause | Troubleshooting Steps |
| High cytotoxicity observed even at low this compound concentrations. | p53 Stabilization: The nutlin component of this compound is stabilizing p53, leading to apoptosis.[4] | 1. Check the p53 status of your cell line. Effects will be more pronounced in p53 wild-type cells.[3] 2. Co-treat with a p53 inhibitor (e.g., pifithrin-α) to see if cytotoxicity is reduced.[6] |
| ROS Production: this compound can induce the production of reactive oxygen species.[6] | 1. Measure ROS levels in your cells using a fluorescent probe (e.g., DCFDA). 2. Co-treat with an antioxidant (e.g., N-acetyl-cysteine) to determine if it rescues the phenotype.[6] | |
| BRD4-Independent Off-Target Effects: this compound has been shown to have cytotoxic effects that are independent of BRD4 degradation.[6] | 1. Test the effect of this compound in BRD4 knockout or knockdown cells. 2. Perform a global proteomics analysis to identify other proteins whose levels are affected by this compound. | |
| Cell cycle arrest is observed. | On-target effect of BRD4 degradation: BRD4 is a key regulator of cell cycle genes. | 1. Analyze the expression of downstream targets of BRD4, such as c-Myc and p21.[4][7] |
| Off-target effect of p53 stabilization: p53 can induce cell cycle arrest through the upregulation of p21.[4] | 1. Measure p21 protein levels by Western blot. Increased p21 in a p53-dependent manner can lead to cell cycle arrest. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (BRD4 Degradation) | HCT116 | 32 nM | [2] |
| Dₘₐₓ (BRD4 Degradation) | HCT116 | 98% | [2] |
| IC₅₀ (Cell Viability) | p53 WT BC cells | Nanomolar range | [3] |
| IC₅₀ (Cell Viability) | p53 mutant BC cells | Micromolar range | [3] |
Table 2: Comparison of this compound with other BRD4-targeting compounds in colon cancer cells
| Compound | Mechanism | Relative Potency | Reference |
| This compound | PROTAC (Degrader) | More potent | [6] |
| JQ1 | Inhibitor | Less potent | [6] |
| CPI203 | Inhibitor | Less potent | [6] |
| I-BET151 | Inhibitor | Less potent | [6] |
Signaling Pathways and Experimental Workflows
Caption: this compound PROTAC Mechanism of Action and Off-Target Effects.
Caption: Workflow for Assessing this compound Off-Target Effects.
Caption: Troubleshooting Unexpected this compound Cytotoxicity.
Experimental Protocols
Protocol 1: Western Blot for BRD4 Degradation and p53 Stabilization
-
Cell Culture and Treatment: Plate cells (e.g., HCT116) at a suitable density and allow them to adhere overnight. Treat cells with a dose-response of this compound (e.g., 0, 10, 30, 100, 300, 1000 nM) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against BRD4, p53, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities and normalize to the loading control to determine the relative protein levels.
Protocol 2: Global Proteomics for Off-Target Identification by LC-MS/MS
-
Cell Culture and Treatment: Culture cells and treat with this compound at a concentration that gives maximal BRD4 degradation and a vehicle control for a short duration (e.g., 6-8 hours) to enrich for direct off-targets.
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Peptide Labeling (Optional but Recommended): For quantitative proteomics, label peptides with isobaric tags (e.g., TMT or iTRAQ) to allow for multiplexing.
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.
-
Data Analysis: Process the raw data to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly and dose-dependently downregulated in the this compound-treated samples compared to the control.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Culture and Treatment: Plate cells in a 96-well black, clear-bottom plate. Treat cells with this compound at various concentrations for the desired time. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Staining with DCFDA: Remove the treatment media and wash the cells with PBS. Add 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) staining solution (typically 10 µM) to each well and incubate for 30-60 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: Normalize the fluorescence intensity of the treated cells to the vehicle control to determine the fold change in ROS production.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The therapeutic effect of the BRD4-degrading PROTAC this compound in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The therapeutic effect of the BRD4-degrading PROTAC this compound in human colon cancer cells [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
optimizing A1874 concentration for cell culture
Welcome to the technical support center for A1874, a potent and selective BRD4-degrading PROTAC (Proteolysis Targeting Chimera). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the use of this compound.
Q1: What is the recommended concentration range for this compound in cell culture?
A1: The optimal concentration of this compound is cell-line dependent and should be determined empirically for your specific model. However, based on published data, a general starting range is between 25 nM and 1 µM. For near-maximum BRD4 protein knockdown in HCT116 cells, a concentration of 100 nM has been shown to be effective.[1][2] For initial experiments, a dose-response study is recommended to identify the optimal concentration for your desired effect.
Q2: I am observing significant cytotoxicity even at low concentrations. What could be the cause?
A2: Unexpected cytotoxicity can be due to several factors:
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to BRD4 degradation and p53 stabilization.
-
Solvent Toxicity: this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in your cell culture medium is low (ideally ≤ 0.1%) to avoid solvent-induced toxicity.[3]
-
p53 Status: this compound stabilizes p53.[1][2] In p53 wild-type cell lines, this can lead to potent cell cycle arrest and apoptosis. The cytotoxic effect may be more pronounced in these cells.
Q3: I am not observing the expected level of BRD4 degradation. What should I check?
A3: If you are not seeing the desired effect, consider the following:
-
Concentration and Incubation Time: Ensure you are using an appropriate concentration and incubation time for your cell line. A 24-hour incubation is a common starting point.[1][2]
-
Compound Integrity: Ensure your this compound stock solution has been stored correctly (at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.[1]
-
Cellular Health: The ubiquitin-proteasome system, which this compound relies on, is an active cellular process. Ensure your cells are healthy and actively dividing.
-
Experimental Controls: Include appropriate positive and negative controls in your experiment to validate your results.
Q4: My this compound solution appears to have precipitated in the cell culture medium. How can I prevent this?
A4: this compound has limited aqueous solubility. To avoid precipitation:
-
Proper Dissolution: Prepare a high-concentration stock solution in 100% DMSO.[4]
-
Serial Dilution: When preparing your working concentrations, perform serial dilutions in your cell culture medium. Add the this compound stock solution to the medium while vortexing or mixing to ensure rapid and even dispersion.
-
Avoid High Serum Concentrations: In some cases, components in fetal bovine serum (FBS) can contribute to compound precipitation. If possible, consider reducing the serum concentration during the treatment period.
Q5: How does the mechanism of this compound differ from other BRD4 inhibitors like JQ1?
A5: While both this compound and JQ1 target BRD4, they have different mechanisms of action. JQ1 is a small molecule inhibitor that competitively binds to the bromodomains of BRD4, preventing it from binding to acetylated histones. This compound, as a PROTAC, induces the degradation of the BRD4 protein itself by recruiting the MDM2 E3 ubiquitin ligase, leading to its ubiquitination and subsequent destruction by the proteasome.[2] Additionally, the nutlin-based component of this compound stabilizes the tumor suppressor protein p53.[2]
Quantitative Data Summary
The following table summarizes the effective concentrations and observed effects of this compound in various cancer cell lines.
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| HCT116 (Colon Cancer) | 0 - 10 µM | 24 hours | Dose-dependent knockdown of BRD4 (near-maximum at 100 nM), increased p53 levels, 97% decrease in viability. | [1][2][5] |
| A375 (Melanoma) | Not Specified | Not Specified | 98% loss of viability. | [5] |
| Daudi (Burkitt's Lymphoma) | Not Specified | Not Specified | 70% reduced viability. | [5] |
| MOLM-13 (AML) | Not Specified | Not Specified | 95% reduced viability. | [5] |
| Primary Colon Cancer Cells | 25 - 500 nM | 48 hours | Significant reduction in cell viability. | |
| CT26 (Colon Carcinoma) | 20 µM | Not Specified | 52% reduction in cell viability and BRD4 degradation. | [6] |
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis of BRD4 Degradation
This protocol outlines the steps to assess the degradation of BRD4 protein in cells treated with this compound.
-
Cell Seeding: Plate your cells of interest at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment: The following day, treat the cells with the desired concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time (e.g., 24 hours).
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with gentle agitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay or a similar method.
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. Also probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop using an ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes how to measure the effect of this compound on cell viability using an MTT assay.
-
Cell Seeding: Seed cells into a 96-well plate at a density appropriate for your cell line to ensure they are in the logarithmic growth phase during the assay.
-
This compound Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
This compound Mechanism of Action
Caption: this compound forms a ternary complex with BRD4 and MDM2, leading to BRD4 degradation and p53 stabilization.
Experimental Workflow for this compound Cellular Assays
Caption: General experimental workflow for evaluating the effects of this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The therapeutic effect of the BRD4-degrading PROTAC this compound in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emerginginvestigators.org [emerginginvestigators.org]
A1874 stability issues in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of A1874 in long-term experiments. Our goal is to help researchers, scientists, and drug development professionals ensure the stability and consistency of their results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific proteolysis-targeting chimera (PROTAC) that targets the bromodomain-containing protein 4 (BRD4) for degradation.[1][] It is a nutlin-based PROTAC, meaning it utilizes a ligand for the E3 ubiquitin ligase MDM2 to induce the ubiquitination and subsequent proteasomal degradation of BRD4.[1][3] By degrading BRD4, this compound can lead to the suppression of downstream oncogenic signaling pathways, such as the c-Myc pathway.[1][3] Additionally, the nutlin component of this compound can stabilize the tumor suppressor protein p53, leading to a synergistic anti-proliferative effect in cancer cells with wild-type p53.[1]
Q2: I am observing inconsistent results in my long-term experiments with this compound. Could this be a stability issue?
Inconsistent results in long-term experiments can stem from various factors, including compound stability. While there are no widespread reports of this compound instability, general principles of compound handling in cell culture are crucial for reproducibility.[4] Factors that can influence the effective concentration of this compound over time include degradation in media, adsorption to plastics, and cellular metabolism.[5] It is recommended to follow best practices for compound storage and handling to minimize variability.
Q3: How should I properly store this compound to ensure its stability?
Proper storage is critical for maintaining the integrity of this compound. The following table summarizes the recommended storage conditions for both the powdered form and stock solutions. Adhering to these guidelines will help prevent degradation and ensure consistent experimental outcomes.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | |
| Stock Solution in DMSO | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[6] |
| Stock Solution in DMSO | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[7] |
Q4: What are the best practices for preparing and using this compound in cell culture experiments?
To ensure consistent and reliable results, it is recommended to:
-
Prepare fresh working solutions from a frozen stock aliquot for each experiment.[5]
-
Avoid repeated freeze-thaw cycles of the stock solution.[4]
-
Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and non-toxic to the cells.[4]
-
Always visually inspect the diluted this compound solution for any signs of precipitation before adding it to your cell cultures.[4]
-
For long-term experiments, consider replenishing the media with freshly diluted this compound at regular intervals.
Troubleshooting Guide
Issue: Reduced or inconsistent this compound activity in long-term cell culture experiments.
This troubleshooting guide provides a step-by-step approach to identifying and resolving potential issues with this compound stability and activity in your experiments.
Step 1: Verify Proper Storage and Handling
Ensure that this compound powder and stock solutions have been stored according to the recommended conditions. Improper storage can lead to gradual degradation of the compound. Review your handling procedures to confirm that fresh dilutions are made for each experiment and that freeze-thaw cycles are minimized.
Step 2: Assess this compound Stability in Your Cell Culture Medium
If you suspect that this compound may be degrading in your specific experimental setup, you can perform a stability assessment. A detailed protocol for this is provided in the "Experimental Protocols" section below. This will help you determine the half-life of this compound under your culture conditions.
Step 3: Consider Non-specific Binding
Compounds can sometimes bind to plasticware or serum proteins in the cell culture medium, reducing the effective concentration of the compound available to the cells.[5] If stability issues are suspected, consider using low-binding plastics and testing the compound's activity in a serum-free medium to see if results differ.
Step 4: Evaluate Cellular Metabolism
Cells can metabolize compounds, leading to a decrease in their effective concentration over time.[5] If you are working with a cell line known for high metabolic activity, you may need to replenish the compound more frequently during long-term experiments.
The following diagram illustrates a logical workflow for troubleshooting this compound stability issues:
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
Materials:
-
This compound
-
DMSO
-
Your complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile microcentrifuge tubes or a multi-well plate
-
37°C, 5% CO2 incubator
-
HPLC or LC-MS system
Procedure:
-
Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Spiking: Pre-warm your complete cell culture medium to 37°C. Spike the this compound stock solution into the medium to a final concentration of 10 µM.
-
Incubation: Aliquot the this compound-containing medium into sterile tubes or wells. Incubate at 37°C in a 5% CO2 incubator.
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The 0-hour time point should be collected immediately after spiking.
-
Sample Preparation: For each time point, precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile). Centrifuge to pellet the precipitate and collect the supernatant.
-
Analysis: Analyze the supernatant using a validated HPLC or LC-MS method to quantify the concentration of the parent this compound compound.
-
Data Interpretation: Plot the concentration of this compound versus time to determine its degradation rate and half-life in your cell culture medium.
The following diagram illustrates the experimental workflow for assessing this compound stability:
This compound Signaling Pathway
This compound functions by inducing the degradation of BRD4, which in turn affects downstream signaling pathways. The diagram below illustrates the mechanism of action of this compound.
References
- 1. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: A1874 Efficacy and p53 Status
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of p53 status on the efficacy of A1874.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel proteolysis-targeting chimera (PROTAC) that is designed to degrade BRD4 (Bromodomain-containing protein 4).[1][2] It is a heterobifunctional molecule composed of a ligand that recognizes BRD4 and another ligand that binds to the E3 ligase MDM2.[2][3] This dual-binding action brings BRD4 into close proximity with MDM2, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[3] Additionally, because the MDM2 ligand is a nutlin-based compound (idasanutlin), this compound also functions to stabilize the tumor suppressor protein p53 by preventing its degradation by MDM2.[2][4][5] This results in a dual mechanism of action: BRD4 degradation and p53 stabilization.[3][4]
Q2: How does the p53 status of a cancer cell line influence the efficacy of this compound?
The p53 status of a cancer cell is a critical determinant of this compound's efficacy.[4]
-
p53 Wild-Type (WT) Cells: In cancer cells with wild-type p53, this compound is highly effective.[4] The MDM2 ligand component of this compound inhibits the MDM2-p53 interaction, leading to the stabilization and activation of p53.[4][5] This activation of the p53 pathway, combined with the degradation of BRD4, results in a synergistic anti-proliferative effect.[4] Studies have shown that breast cancer cell lines with wild-type p53 have significantly lower IC50 values for this compound (in the nanomolar range) compared to those with mutant p53.[3]
-
p53 Mutant or Null Cells: In cancer cells with mutant or null p53, the efficacy of this compound is significantly reduced.[4] This is because a key part of this compound's mechanism, the stabilization of p53, is ineffective in the absence of a functional p53 protein.[4] While this compound can still degrade BRD4 in these cells, the overall anti-cancer effect is diminished.[4] For instance, in mutant or null p53 cell lines, this compound was less effective at decreasing cell viability compared to a similar PROTAC that uses a different E3 ligase.[4]
Q3: I am not seeing the expected level of cytotoxicity in my p53 wild-type cell line after this compound treatment. What could be the reason?
Several factors could contribute to this observation:
-
MDM2 Expression Levels: While your cell line may be p53 wild-type, the expression level of MDM2 can influence the efficacy of this compound.[4][6] Cell lines with higher levels of MDM2 may be more susceptible to the p53-stabilizing effects of this compound.[4]
-
Cellular Context: The genetic background of the cell line, beyond just p53 status, can impact the response to this compound.[4]
-
Drug Concentration and Treatment Duration: Ensure that the concentration of this compound and the duration of treatment are optimized for your specific cell line. A dose-response experiment is recommended to determine the optimal conditions. This compound has been shown to induce near-maximum knockdown of BRD4 at a concentration of 100 nM in HCT116 cells.[7]
-
Experimental Error: As with any experiment, it is important to rule out potential sources of error such as incorrect drug concentration, contamination, or issues with the viability assay itself.
Q4: Can this compound be effective in p53-mutant cancers?
While the primary mechanism of this compound is most effective in p53 wild-type cancers, there may be some contexts where it can still have an effect in p53-mutant cancers. This compound's ability to degrade BRD4 is independent of p53 status.[1] Therefore, in tumors that are highly dependent on BRD4 for their growth and survival, this compound may still exhibit some anti-cancer activity.[1] However, the synergistic effect seen in p53 wild-type cells will be absent.[4] Combining this compound with drugs that can reactivate mutant p53, such as PRIMA-1, has been shown to synergistically resensitize mutant p53 cells to the cytotoxic effects of this compound.[3]
Troubleshooting Guides
Issue 1: Inconsistent this compound Efficacy in p53-WT Cell Lines
| Potential Cause | Troubleshooting Steps |
| Variable MDM2 Expression | 1. Confirm MDM2 protein levels in your panel of p53-WT cell lines via Western blot. 2. Correlate MDM2 expression with this compound IC50 values. |
| Off-Target Effects | 1. Perform a washout experiment to see if the cytotoxic effects are reversible. 2. Use a structurally similar but inactive control compound if available. |
| Cell Line Misidentification/Contamination | 1. Verify the identity of your cell lines through STR profiling. 2. Regularly test for mycoplasma contamination. |
Issue 2: Unexpected Cytotoxicity in p53-Mutant/Null Cell Lines
| Potential Cause | Troubleshooting Steps |
| BRD4 Dependency | 1. Knockdown BRD4 using siRNA or shRNA to confirm the cell line's dependency on BRD4 for survival. 2. Compare the phenotype of BRD4 knockdown with this compound treatment. |
| BRD4-Independent Mechanisms | 1. In BRD4-knockout colon cancer cells, this compound has been shown to remain cytotoxic, suggesting the existence of BRD4-independent mechanisms.[1] 2. Investigate other potential off-target effects of this compound in your specific cell line. |
| Reversion to WT p53 | 1. Sequence the p53 gene in your cell line to confirm its mutant/null status, as spontaneous reversions can occur. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | p53 Status | This compound Effect on Cell Viability | Reference |
| HCT116 | Wild-Type | 97% decrease | [4] |
| A375 | Wild-Type | 98% decrease | [4] |
| NCI-H2030 | Mutant | Less effective than VHL-recruiting PROTAC | [4] |
| HT29 | Mutant | Less effective than VHL-recruiting PROTAC | [4] |
| HCT116 p53-/- | Null | Less effective than VHL-recruiting PROTAC | [4] |
| Breast Cancer Cell Lines | Wild-Type | IC50 in nanomolar range | [3] |
| Breast Cancer Cell Lines | Mutant | IC50 in micromolar range | [3] |
Table 2: Molecular Effects of this compound in HCT116 (p53-WT) Cells
| Molecular Target | Effect of this compound Treatment | Concentration | Reference |
| BRD4 Degradation | 98% maximum degradation (Dmax) | 100 nM | [5][8] |
| c-Myc Expression | 85% reduction | Not specified | [4][5] |
| p53 Stabilization | Dose-dependent increase | 0-10 µM | [5][8] |
| p21CIP1/WAF1 Induction | Significant induction | 250 nM | [5][8] |
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
Viability Reagent: Add a cell viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
-
Cell Lysis: Treat cells with the desired concentration of this compound for the specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against BRD4, p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
- 1. The therapeutic effect of the BRD4-degrading PROTAC this compound in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The role of p53 in cancer drug resistance and targeted chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cancer-research-network.com [cancer-research-network.com]
A1874 Technical Support Center: Troubleshooting BRD4-Independent Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the BRD4-independent effects of A1874, a potent BRD4-degrading proteolysis targeting chimera (PROTAC).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a bifunctional molecule that operates as a PROTAC. It is a nutlin-based PROTAC that recruits the MDM2 E3 ubiquitin ligase to BRD4, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This targeted degradation of BRD4 is its primary, BRD4-dependent mechanism of action.
Q2: Does this compound have effects beyond BRD4 degradation?
Yes, this compound exhibits significant BRD4-independent cytotoxic effects.[2] Studies have shown that this compound remains effective in BRD4-knockout colon cancer cells.[2][3] These off-target effects are a key aspect of its potent anti-cancer activity.
Q3: What are the known BRD4-independent mechanisms of this compound?
The primary BRD4-independent effects of this compound are the stabilization of the p53 protein and the induction of reactive oxygen species (ROS) production.[2][3] These actions contribute to its ability to induce cell death and apoptosis in cancer cells.[2]
Q4: How does this compound lead to p53 stabilization?
This compound is a nutlin-based PROTAC, incorporating a ligand for the MDM2 E3 ligase.[4][5] By binding to MDM2, this compound inhibits the MDM2-mediated degradation of p53, leading to its accumulation and stabilization within the cell.[6] This contributes to a synergistic anti-proliferative effect in cancer cells with wild-type p53.[6][]
Q5: Is the anti-cancer activity of this compound dependent on p53 status?
The efficacy of this compound can be influenced by the p53 status of the cancer cells. In cells with wild-type p53, this compound demonstrates enhanced anti-proliferative effects due to the dual action of BRD4 degradation and p53 stabilization.[6] However, this compound can still induce cytotoxicity in cells lacking functional p53 through BRD4 degradation and other potential off-target effects.
Troubleshooting Guide
Issue 1: Unexpectedly high cytotoxicity observed at low concentrations of this compound.
-
Possible Cause 1: Synergistic Activity. In cell lines with wild-type p53, the dual mechanism of BRD4 degradation and p53 stabilization can lead to a potent synergistic anti-proliferative effect.[6][8]
-
Troubleshooting Step 1: Verify the p53 status of your cell line. The enhanced potency of this compound is more pronounced in wild-type p53 cells.[6]
-
Troubleshooting Step 2: Perform a dose-response curve to determine the precise IC50 value in your specific cell line.
-
Troubleshooting Step 3: To isolate the BRD4-independent effects, consider using a control compound that only degrades BRD4 without stabilizing p53, or a compound that only stabilizes p53.
Issue 2: this compound still shows activity in BRD4 knockout/knockdown cells.
-
Possible Cause: This is expected behavior due to the BRD4-independent effects of this compound. The cytotoxicity in these cells is likely mediated by p53 stabilization and ROS production.[2][3]
-
Troubleshooting Step 1: To confirm the role of p53, use a p53 inhibitor like pifithrin-α. A reduction in this compound-induced cell death would indicate a p53-dependent mechanism.[2]
-
Troubleshooting Step 2: To investigate the involvement of ROS, treat cells with an antioxidant such as N-acetyl-cysteine (NAC). Attenuation of this compound's cytotoxic effects would suggest a role for oxidative stress.[2]
Issue 3: Variability in experimental results between different cell lines.
-
Possible Cause 1: Different p53 Status. As mentioned, the p53 status of the cell line can significantly impact the efficacy of this compound.[6]
-
Possible Cause 2: Differential sensitivity to BRD4 inhibition or p53 stabilization. Some cell lines may be inherently more sensitive to the downstream effects of either BRD4 degradation (e.g., c-Myc suppression) or p53 activation.[6]
-
Troubleshooting Step: Characterize the p53 status and the baseline expression levels of BRD4, c-Myc, and p53 in your cell lines to better interpret the results.
Data Presentation
Table 1: Degradation and Inhibitory Activity of this compound
| Parameter | Cell Line | Value | Reference |
| DC50 (50% Degradation Concentration) | - | 32 nM | [4][5][] |
| Dmax (Maximum Degradation) | HCT116 | 98% | [5][6] |
| Near-Maximum Knockdown Concentration | HCT116 | 100 nM | [5][9] |
| c-Myc Expression Reduction | HCT116 | 85% | [5][6] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To assess the effect of this compound on cell proliferation and viability.
-
Methodology:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0-10 µM) for a specified duration (e.g., 24, 48, or 72 hours).[4][5] Include a vehicle control (e.g., 0.1% DMSO).[5]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Western Blotting for Protein Expression
-
Objective: To determine the levels of BRD4, p53, and downstream targets like c-Myc following this compound treatment.
-
Methodology:
-
Culture and treat cells with this compound at various concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[1]
-
Incubate the membrane with primary antibodies specific for BRD4, p53, c-Myc, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.[1]
-
Detect the signal using a chemiluminescent substrate and an imaging system.[1]
-
Quantify the band intensities to determine the relative protein expression levels.
-
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Western Blotting Experimental Workflow.
Caption: Troubleshooting Logic for this compound Experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. The therapeutic effect of the BRD4-degrading PROTAC this compound in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The therapeutic effect of the BRD4-degrading PROTAC this compound in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. cancer-research-network.com [cancer-research-network.com]
A1874 Technical Support Center: Troubleshooting Insolubility in Aqueous Buffers
Welcome to the technical support center for A1874. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the insolubility of this compound in aqueous buffers during their experiments. Here you will find troubleshooting guides and frequently asked questions to ensure the successful use of this potent BRD4-degrading PROTAC.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer. What are the recommended solvents?
This compound is sparingly soluble in aqueous solutions. For in vitro experiments, it is highly soluble in DMSO.[1][2][3][4][5] It is recommended to first prepare a high-concentration stock solution in 100% anhydrous DMSO.[1][2] For subsequent dilutions into aqueous buffers like PBS or cell culture media, it is crucial to minimize the final DMSO concentration to avoid cellular toxicity, ideally below 0.5% and preferably below 0.1%.[6]
Q2: My this compound precipitates when I dilute my DMSO stock solution into my aqueous experimental medium. How can I prevent this?
Precipitation upon dilution is a common issue due to the hydrophobic nature of this compound. To address this, the use of co-solvents is strongly recommended. A widely used method involves a multi-step dilution process. For instance, you can mix your DMSO stock with PEG300 and Tween-80 before adding the final aqueous solution.[1][2] This creates a more stable formulation that helps keep this compound in solution.
Q3: Can you provide a specific protocol for preparing a working solution of this compound for in vitro cell-based assays?
Certainly. Here is a detailed protocol for preparing a working solution with co-solvents:
-
Prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO (e.g., 10-20 mM).[6]
-
For a 1 mL final working solution, begin by taking the required volume of your DMSO stock solution.
-
Add this to a volume of PEG300 and mix thoroughly until the solution is clear.
-
Next, add a volume of Tween-80 to the mixture and again, mix until clear.
-
Finally, slowly add your aqueous buffer (e.g., saline, PBS, or cell culture medium) to the mixture while vortexing to reach the final volume of 1 mL.[1][2]
For a specific formulation, one protocol suggests a final concentration of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
Q4: What if I still observe some precipitation even with co-solvents?
If precipitation persists, gentle heating and/or sonication can be employed to aid dissolution.[1] After preparing the stock solution in DMSO, you can warm the vial to 37°C for 5-10 minutes. Following this, a short period in an ultrasonic bath (5-15 minutes) can help to fully dissolve the compound.[6] Always visually inspect the solution for any remaining precipitate before proceeding with your experiment.
Q5: How should I store my this compound stock solutions?
To prevent degradation and maintain the activity of this compound, it is crucial to store stock solutions properly. Aliquot your stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1] For long-term storage, it is recommended to store the stock solution at -80°C, where it can be stable for up to 6 months.[1] For shorter-term storage, -20°C is suitable for up to 1 month.[1] It is also advisable to store the solutions under nitrogen.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in aqueous buffer. | This compound has poor aqueous solubility. | Prepare a stock solution in 100% anhydrous DMSO, where it is highly soluble (up to 150 mg/mL).[1][5] |
| Precipitate forms when diluting DMSO stock in media. | The abrupt change in solvent polarity causes the compound to crash out of solution. | Use a co-solvent formulation. A common method is to dilute the DMSO stock in a mixture of PEG300 and Tween-80 before adding the aqueous buffer.[1][2] |
| Inconsistent results in cell-based assays. | The compound may not be fully dissolved, leading to inaccurate concentrations. | After dilution, visually inspect the solution for any precipitate. If present, use gentle heating (37°C) and/or sonication to aid dissolution.[1][6] Ensure the final DMSO concentration is low and consistent across experiments. |
| Loss of compound activity over time. | Improper storage of stock solutions leading to degradation. | Aliquot stock solutions and store at -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month) storage.[1] Avoid repeated freeze-thaw cycles.[1] |
Experimental Protocols & Data
Solubility Data
| Solvent | Solubility | Notes |
| DMSO | ≥ 150 mg/mL (127.81 mM) | Requires sonication; hygroscopic DMSO can negatively impact solubility, so use newly opened DMSO.[1][5] |
| Ethanol | Slightly Soluble (0.1-1 mg/ml) | [3] |
| Water | Insoluble | [2] |
In Vitro Solution Preparation (with Co-solvents)
This protocol provides a method to prepare a 1 mL working solution of this compound.
-
Prepare a 25.0 mg/mL stock solution of this compound in 100% DMSO.
-
In a microcentrifuge tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
The final concentration of this compound will be 2.5 mg/mL (2.13 mM) in a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. [1]
Visualized Workflows and Pathways
A step-by-step workflow for the preparation of this compound working solutions.
References
why is A1874 not working in my cell line
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the BRD4-degrading PROTAC A1874.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the bromodomain-containing protein 4 (BRD4).[1][2][3] It is a heterobifunctional molecule composed of:
-
A ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
-
A ligand based on JQ1 that binds to the acetyl-lysine binding pocket of BRD4.
-
A linker connecting these two ligands.
This compound works by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. It forms a ternary complex with BRD4 and the MDM2 E3 ligase, leading to the ubiquitination of BRD4, which marks it for degradation by the proteasome.[1][3]
Q2: What is the dual mechanism of action of this compound in specific cell lines?
This compound's design, incorporating a nutlin-based ligand for the MDM2 E3 ligase, gives it a dual mechanism of action, particularly in cells with wild-type p53.[2][3]
-
BRD4 Degradation: Like other BRD4-targeting PROTACs, this compound leads to the degradation of BRD4, which in turn downregulates the expression of BRD4-dependent genes such as c-Myc.[1][4]
-
p53 Stabilization: The nutlin component of this compound inhibits the interaction between MDM2 and the tumor suppressor protein p53. This prevents the MDM2-mediated degradation of p53, leading to its stabilization and accumulation.[2][3] This can enhance the anti-proliferative effects of this compound in cancer cells with functional p53.[2]
Q3: In which cell lines is this compound expected to be most effective?
This compound is most effective in cancer cell lines that express wild-type p53.[2][3] This is because the compound's efficacy is amplified by the simultaneous degradation of BRD4 and stabilization of p53.[2] Its activity may be significantly lower in cell lines with mutant or null p53.[2]
Troubleshooting Guide
Problem 1: I am not observing any degradation of BRD4 after treating my cells with this compound.
Q1.1: Is my this compound stock solution prepared and stored correctly?
Improper handling of this compound can lead to its degradation.
-
Recommended Action: this compound is typically dissolved in DMSO to create a stock solution. It is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility. For long-term storage, it is recommended to store stock solutions at -80°C. When stored at -20°C, it should be used within a month.
Q1.2: Is the concentration of this compound optimal for my cell line?
The optimal concentration for BRD4 degradation can vary between cell lines. Additionally, a phenomenon known as the "hook effect" can occur with PROTACs, where excessively high concentrations lead to reduced degradation.[5][6]
-
Recommended Action: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for BRD4 degradation in your specific cell line. Near-maximum knockdown of BRD4 in HCT116 cells has been observed at 100 nM.[6][7]
Q1.3: Is the incubation time sufficient for BRD4 degradation?
The kinetics of PROTAC-mediated protein degradation can vary.
-
Recommended Action: Conduct a time-course experiment (e.g., 4, 8, 12, and 24 hours) at the optimal this compound concentration to identify the ideal incubation time for maximal BRD4 degradation. A 24-hour incubation has been shown to be effective in HCT116 cells.[6][7]
Q1.4: Does my cell line express the necessary components for this compound activity?
This compound requires the presence of both its target, BRD4, and the MDM2 E3 ligase to function.
-
Recommended Action: Confirm the expression of BRD4 and MDM2 in your cell line using Western blotting or qPCR.
Problem 2: I see BRD4 degradation, but there is minimal or no effect on cell viability.
Q2.1: What is the p53 status of my cell line?
The cytotoxic effects of this compound are significantly more potent in cell lines with wild-type p53 due to its dual mechanism of action.[2][3] In cells with mutant or null p53, the primary effect is BRD4 degradation, which may not be sufficient to induce significant cell death.[2]
-
Recommended Action: Verify the p53 status of your cell line through sequencing or by checking a reliable cell line database. If your cells are p53 mutant or null, a reduced effect on viability is expected.[2]
Q2.2: Are there BRD4-independent mechanisms of resistance in my cell line?
Some cancer cells may have intrinsic or acquired resistance mechanisms that allow them to survive despite the degradation of BRD4.
-
Recommended Action: Investigate downstream signaling pathways of BRD4 to see if they are affected as expected (e.g., c-Myc downregulation).[1] Consider combination therapies to overcome potential resistance.
Q2.3: Could there be off-target effects of this compound?
While this compound is designed to be specific, off-target effects are a possibility with any small molecule. However, some studies suggest that this compound's cytotoxicity can also be linked to BRD4-independent mechanisms like p53 stabilization and the production of reactive oxygen species.[4]
-
Recommended Action: To confirm that the observed phenotype is due to BRD4 degradation, consider performing rescue experiments by overexpressing a degradation-resistant BRD4 mutant.
Quantitative Data Summary
| Cell Line | p53 Status | This compound Effect on Viability | Effective Concentration for BRD4 Degradation | Reference |
| HCT116 | Wild-type | 97% decrease | ~100 nM for near-maximum knockdown | [2] |
| A375 | Wild-type | 98% decrease | Not specified | [2] |
| Daudi | Not specified | 70% decrease | Not specified | Not specified in provided context |
| MOLM-13 | Not specified | 95% decrease | Not specified | Not specified in provided context |
| NCI H2030 | Mutant | Reduced proliferation not observed | Not specified | [8] |
| HT-29 | Mutant | Reduced proliferation not observed | Not specified | [8] |
Experimental Protocols
Protocol 1: Western Blotting for BRD4 Degradation
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) and a vehicle control (DMSO, typically 0.1%).
-
Incubation: Incubate the cells for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against BRD4, p53, c-Myc, and a loading control (e.g., GAPDH or β-actin). Subsequently, probe with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density for the duration of the assay.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 72 hours).
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization buffer and read the absorbance at 570 nm.
-
For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure the luminescence.
-
-
Data Analysis: Normalize the results to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Signaling pathway of this compound leading to BRD4 degradation and p53 stabilization.
Caption: A logical workflow for troubleshooting experiments with this compound.
Caption: A typical experimental workflow for assessing the activity of this compound.
References
- 1. youtube.com [youtube.com]
- 2. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MDM2-Recruiting PROTAC Offers Superior, Synergistic Antiproliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The therapeutic effect of the BRD4-degrading PROTAC this compound in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cellular parameters shaping pathways of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A1874 and Ternary Complex Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the BRD4-degrading PROTAC, A1874. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, with a focus on the "hook effect" in ternary complex formation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a nutlin-based Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the bromodomain-containing protein 4 (BRD4).[1][2] It is a heterobifunctional molecule composed of a ligand that binds to BRD4 and another ligand that recruits the E3 ubiquitin ligase MDM2.[1][3] This dual binding brings BRD4 and MDM2 into close proximity, forming a ternary complex (BRD4-A1874-MDM2). This proximity facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome.[1][2] A unique feature of this compound is its dual mechanism of action: in addition to degrading BRD4, it also stabilizes the tumor suppressor protein p53 by engaging MDM2.[1][2][4]
Q2: What is the "hook effect" in the context of this compound experiments?
A2: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration of the PROTAC beyond an optimal point leads to a decrease in the degradation of the target protein. This results in a bell-shaped dose-response curve. At excessively high concentrations of this compound, the formation of non-productive binary complexes (either BRD4-A1874 or this compound-MDM2) is favored over the productive ternary complex (BRD4-A1874-MDM2).[5] These binary complexes are unable to induce ubiquitination and subsequent degradation of BRD4, leading to reduced efficacy at high concentrations. While not explicitly documented for this compound, a similar BRD4-degrading PROTAC, A743, has been shown to exhibit a hook effect.[6]
Q3: What are the typical cellular effects of this compound treatment?
A3: this compound has been shown to potently inhibit cell viability and proliferation in various cancer cell lines, particularly those with wild-type p53.[1][7] Treatment with this compound leads to a dose-dependent knockdown of BRD4 levels and a subsequent decrease in the expression of BRD4-dependent genes like c-Myc.[1][8][9] Concurrently, this compound treatment leads to the stabilization and increased levels of p53.[1][10][11]
Troubleshooting Guide
Problem 1: I am observing a bell-shaped dose-response curve (hook effect) in my BRD4 degradation assay with this compound.
-
Possible Cause: At high concentrations, this compound is forming non-productive binary complexes with either BRD4 or MDM2, which prevents the formation of the productive ternary complex required for degradation.
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Perform a dose-response experiment with a wider range of this compound concentrations, including several points at the higher end of the concentration spectrum (e.g., from 1 nM to 100 µM) to fully characterize the bell-shaped curve.
-
Determine the Optimal Concentration: Identify the concentration of this compound that gives the maximum level of BRD4 degradation (Dmax). This optimal concentration should be used for subsequent experiments.
-
Biophysical Characterization: If feasible, perform biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Bio-Layer Interferometry (BLI) to measure the binding affinities of this compound to BRD4 and MDM2 individually (binary interactions) and as a ternary complex. This will provide quantitative data on the cooperativity of the system. Positive cooperativity can help mitigate the hook effect by stabilizing the ternary complex.[12][13][14]
-
Problem 2: I am not observing significant BRD4 degradation at any concentration of this compound.
-
Possible Cause 1: Suboptimal Experimental Conditions.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure that the this compound compound is of high purity and has been stored correctly.
-
Optimize Incubation Time: Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) with an optimal concentration of this compound to determine the time point of maximal degradation.
-
Check Cell Health: Ensure that the cells are healthy and not overly confluent, as this can affect cellular processes, including protein degradation.
-
-
-
Possible Cause 2: Issues with the Cellular Machinery.
-
Troubleshooting Steps:
-
Confirm Target and E3 Ligase Expression: Verify the expression levels of both BRD4 and MDM2 in your cell line using Western blotting. Low expression of either protein can limit the efficiency of degradation.
-
Proteasome Inhibition Control: To confirm that the degradation is proteasome-dependent, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). A rescue of BRD4 degradation in the presence of the proteasome inhibitor confirms the mechanism of action.
-
-
-
Possible Cause 3: Inefficient Ternary Complex Formation.
-
Troubleshooting Steps:
-
Consider Cooperativity: As specific biophysical data for the this compound-BRD4-MDM2 complex is not publicly available, it's possible that the ternary complex formation is not highly cooperative in your experimental system. This can lead to a narrow effective concentration range.
-
Biophysical Analysis: If possible, conduct biophysical studies (SPR, ITC, or BLI) to directly measure ternary complex formation and cooperativity.
-
-
Problem 3: I am observing cytotoxicity that does not correlate with BRD4 degradation.
-
Possible Cause: Off-target effects or p53-mediated apoptosis.
-
Troubleshooting Steps:
-
Assess p53 Status: this compound stabilizes p53, which can induce apoptosis independently of BRD4 degradation.[1][4][9] Correlate the observed cytotoxicity with the p53 status of your cell lines.
-
Control Experiments: Compare the cytotoxic effects of this compound with those of a BRD4 inhibitor (like JQ1) and an MDM2 inhibitor (like nutlin-3a) to dissect the contributions of each pathway.
-
Off-Target Profiling: For a comprehensive analysis, consider performing unbiased proteomics studies to identify other proteins that may be affected by this compound treatment.[8][15]
-
-
Quantitative Data
Table 1: Cellular Activity of this compound in HCT116 Cells
| Parameter | Value | Cell Line | Reference |
| DC50 | 32 nM | HCT116 | [10][11] |
| Dmax | 98% | HCT116 | [10][11] |
| Near-maximum knockdown | 100 nM | HCT116 | [10][11] |
Note: Specific biophysical data for the this compound-BRD4-MDM2 ternary complex, such as binary and ternary binding affinities (KD) and the cooperativity factor (α), are not currently available in the public domain. Researchers are encouraged to determine these parameters experimentally to gain a deeper understanding of the system's behavior.
Experimental Protocols
1. Western Blotting for BRD4 Degradation
-
Objective: To quantify the levels of BRD4 protein in cells following treatment with this compound.
-
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of this compound concentrations for the desired duration. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. A loading control antibody (e.g., GAPDH, β-actin) should be used to ensure equal protein loading.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the BRD4 signal to the loading control.
-
2. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Objective: To assess the effect of this compound on cell viability and proliferation.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle control.
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with a solubilization solution and measure the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix, and measure the luminescent signal.
-
-
Data Analysis: Normalize the results to the vehicle-treated control cells and plot cell viability against the log of this compound concentration to determine the IC50 value.
-
3. Surface Plasmon Resonance (SPR) for Ternary Complex Characterization (General Protocol)
-
Objective: To measure the binding kinetics and affinities of the binary and ternary complexes involving this compound, BRD4, and MDM2.
-
Methodology:
-
Immobilization: Immobilize one of the proteins (e.g., biotinylated MDM2) onto a streptavidin-coated sensor chip.
-
Binary Interaction Analysis:
-
To measure the this compound-MDM2 interaction, flow different concentrations of this compound over the immobilized MDM2.
-
To measure the this compound-BRD4 interaction, a different chip setup would be needed, for instance by immobilizing BRD4.
-
-
Ternary Complex Analysis: To measure the formation of the BRD4-A1874-MDM2 complex, pre-incubate a fixed, saturating concentration of BRD4 with varying concentrations of this compound, and flow these mixtures over the immobilized MDM2.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD) for each interaction. The cooperativity factor (α) can be calculated as the ratio of the binary KD (this compound to MDM2) to the ternary KD (this compound-BRD4 to MDM2).
-
Visualizations
References
- 1. The therapeutic effect of the BRD4-degrading PROTAC this compound in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MDM2-Recruiting PROTAC Offers Superior, Synergistic Antiproliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dual functionality of MDM2 in PROTACs expands the horizons of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
Navigating A1874 Experiments: A Technical Support Guide
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with the BRD4-degrading PROTAC, A1874. Here, you will find troubleshooting advice and frequently asked questions to address common challenges and ensure the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a nutlin-based Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bromodomain-containing protein 4 (BRD4).[][2] It is a heterobifunctional molecule that links a ligand for the E3 ubiquitin ligase MDM2 (a nutlin analog) to a ligand for BRD4 (based on JQ1).[2][3] By bringing BRD4 into proximity with MDM2, this compound facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome.[2] This leads to the downregulation of BRD4 target genes, such as the proto-oncogene c-Myc.[3]
Q2: What is the dual activity of this compound?
This compound possesses a unique dual mechanism of action. In addition to inducing BRD4 degradation, the nutlin component of this compound also inhibits the interaction between MDM2 and the tumor suppressor protein p53.[3] This leads to the stabilization and activation of p53, which can induce apoptosis and cell cycle arrest.[3][4] This synergistic activity makes this compound particularly effective in cancer cells with wild-type p53.[3]
Q3: What are the recommended concentrations for in vitro experiments?
The optimal concentration of this compound can vary depending on the cell line and experimental endpoint. However, a good starting point for BRD4 degradation is in the nanomolar range. Near-maximal knockdown of BRD4 is often observed at concentrations around 100 nM in cell lines like HCT116.[5][6] For cell viability assays, a broader concentration range, often up to 10 µM, is used to determine the IC50 value.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q4: How should I prepare and store this compound?
This compound is soluble in DMSO.[] For long-term storage, it is recommended to store the solid compound at -20°C for up to 3 years and stock solutions in DMSO at -80°C for up to one year to avoid repeated freeze-thaw cycles.[7] When preparing working solutions, it is crucial to use fresh, high-quality DMSO, as moisture can reduce the solubility of the compound.[7]
Troubleshooting Inconsistent this compound Experimental Results
Issue 1: High Variability in BRD4 Degradation
Q: My Western blot results for BRD4 degradation are inconsistent between experiments. What could be the cause?
A: Inconsistent BRD4 degradation can stem from several factors:
-
Cell Health and Confluency: Ensure your cells are healthy and in the logarithmic growth phase. Over-confluent or stressed cells may have altered protein turnover rates, affecting the efficiency of the ubiquitin-proteasome system.[8]
-
This compound Preparation and Storage: Improperly stored or repeatedly freeze-thawed this compound aliquots may lose activity. Prepare fresh dilutions from a stable stock solution for each experiment.[9]
-
Inconsistent Incubation Times: The kinetics of PROTAC-mediated degradation can be time-dependent. It is critical to maintain consistent incubation times across all experiments to ensure reproducibility.[10]
-
Lysate Preparation: Incomplete cell lysis or protein degradation during sample preparation can lead to variability. Use fresh lysis buffer containing protease inhibitors and keep samples on ice.[11][12]
-
Western Blot Transfer: Inefficient protein transfer from the gel to the membrane can result in weak or inconsistent bands. Verify your transfer efficiency using a loading control and consider optimizing transfer conditions.
Issue 2: The "Hook Effect"
Q: I'm observing less BRD4 degradation at higher concentrations of this compound. Is this expected?
A: Yes, this is a known phenomenon for PROTACs called the "hook effect".[8][13] At very high concentrations, this compound can form non-productive binary complexes with either BRD4 or MDM2, rather than the productive ternary complex required for degradation.[13] This leads to a bell-shaped dose-response curve. To mitigate this, perform a wide dose-response experiment, including lower nanomolar concentrations, to identify the optimal range for maximal degradation.[8]
Issue 3: Inconsistent Cell Viability (IC50) Values
Q: My IC50 values for this compound are fluctuating significantly between assays. Why is this happening?
A: Variability in IC50 values is a common issue in cell-based assays and can be attributed to several factors:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well, as differences in cell density can alter the apparent IC50 value.[9][14]
-
p53 Status of Cells: The efficacy of this compound is often greater in cells with wild-type p53 due to its dual mechanism of action.[3] Confirm the p53 status of your cell line, as genetic drift can occur with continuous passaging.
-
Assay Duration: The length of exposure to this compound can influence the IC50 value. Standardize the incubation time for your cell viability assays.[15]
-
Reagent Quality: The quality and preparation of assay reagents, such as MTT or resazurin, can impact the results. Use fresh, properly stored reagents.[14]
-
Solubility Issues: At higher concentrations, this compound may precipitate out of the media, leading to an inaccurate assessment of its potency. Ensure the compound is fully dissolved in your working solutions.[]
Issue 4: Unexpected Off-Target Effects or Cytotoxicity
Q: I'm observing cytotoxicity in a BRD4-knockout cell line treated with this compound. What could be the reason?
A: this compound has been reported to have BRD4-independent effects.[4] The nutlin component can stabilize p53, leading to cell cycle arrest and apoptosis irrespective of BRD4 presence.[4] Additionally, this compound has been shown to induce oxidative stress, which can contribute to cytotoxicity.[4] When interpreting results, it is important to consider these potential BRD4-independent mechanisms.
Experimental Protocols and Data
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| DC50 (BRD4 Degradation) | 32 nM | HCT116 | [5][6] |
| Dmax (Maximum Degradation) | ~98% | HCT116 | [6][7] |
| Optimal Degradation Concentration | ~100 nM | HCT116 | [5][6] |
| Cell Viability (IC50) | Varies by cell line and p53 status | Multiple | [3] |
Detailed Methodologies
Western Blot Protocol for BRD4 Degradation
-
Cell Seeding and Treatment: Seed cells (e.g., HCT116) in 6-well plates to achieve 70-80% confluency. Allow cells to adhere overnight. Treat with a range of this compound concentrations (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).[5][16]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[12]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against BRD4 overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Detect protein bands using a chemiluminescent substrate and an imaging system. Normalize BRD4 band intensity to a loading control (e.g., GAPDH or β-actin).[2]
MTT Assay Protocol for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[17]
-
Compound Treatment: Treat cells with serial dilutions of this compound and a vehicle control (DMSO) for the desired duration (e.g., 72 hours).[9]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[17][18]
-
Formazan (B1609692) Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visual Guides
Caption: Dual mechanism of action of this compound.
Caption: Logical workflow for troubleshooting this compound experiments.
References
- 2. benchchem.com [benchchem.com]
- 3. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The therapeutic effect of the BRD4-degrading PROTAC this compound in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. clyte.tech [clyte.tech]
- 16. benchchem.com [benchchem.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. broadpharm.com [broadpharm.com]
Validation & Comparative
A Comparative Guide to c-Myc Suppression: A1874 vs. JQ1
The transcription factor c-Myc is a master regulator of cell proliferation, growth, and metabolism.[1] Its dysregulation is a hallmark of a majority of human cancers, making it a critical, albeit challenging, therapeutic target.[2][3] Direct inhibition of c-Myc has proven difficult; therefore, strategies have shifted towards targeting its upstream regulators.[2] Two prominent compounds in this area are JQ1, a classic BET (Bromodomain and Extra-Terminal) inhibitor, and A1874, a novel BRD4-degrading PROTAC (Proteolysis Targeting Chimera).
This guide provides an objective comparison of this compound and JQ1, focusing on their mechanisms of action, efficacy in c-Myc suppression, and the experimental data supporting their performance.
Mechanism of Action: Inhibition vs. Degradation
JQ1: The BET Inhibitor
JQ1 is a small molecule that operates by competitively binding to the acetyl-lysine binding pockets of BET family proteins, most notably BRD4.[2][4] BRD4 is an epigenetic "reader" that plays a crucial role in transcribing key oncogenes, including MYC.[5][6] By occupying these pockets, JQ1 displaces BRD4 from chromatin, thereby preventing the recruitment of the transcriptional machinery necessary for MYC expression.[2][7] This leads to a dose- and time-dependent downregulation of c-Myc mRNA and protein levels.[2][8]
Caption: Mechanism of JQ1. JQ1 inhibits BRD4, preventing chromatin binding and suppressing c-Myc transcription.
This compound: The BRD4 Degrader (PROTAC)
This compound represents a next-generation approach, functioning as a PROTAC. It is a bifunctional molecule composed of a ligand that binds to BRD4 (derived from JQ1) and another ligand (a nutlin derivative) that recruits the MDM2 E3 ubiquitin ligase.[9][10][11] By bringing BRD4 and MDM2 into close proximity, this compound induces the ubiquitination of BRD4, tagging it for degradation by the cell's proteasome.[11]
This degradation-based mechanism results in a more profound and sustained depletion of the BRD4 protein compared to the transient inhibition by JQ1.[10] Consequently, this compound achieves a more potent suppression of c-Myc.[9][10] Furthermore, the nutlin-based component of this compound has a dual function: it can disrupt the MDM2-p53 interaction, leading to the stabilization and activation of the tumor suppressor p53, providing a complementary anti-cancer pathway in p53 wild-type cells.[10][12]
Caption: Dual mechanism of this compound. This compound degrades BRD4 via the proteasome and stabilizes p53.
Quantitative Data Presentation
The following tables summarize the performance metrics for this compound and JQ1 based on published experimental data.
Table 1: Potency and Efficacy of BRD4 Targeting
| Compound | Type | Target E3 Ligase | Potency Metric | Value (Cell Line) | Max. Effect (Dmax) | Reference |
|---|---|---|---|---|---|---|
| This compound | PROTAC Degrader | MDM2 | DC50 | 32 nM (HCT116) | 98% Degradation | [9][10][13] |
| JQ1 | Small Molecule Inhibitor | N/A | IC50 | 77 nM (BRD4-BD1) | N/A |[4][14] |
-
DC50 (Degrader Concentration 50): The concentration of the PROTAC required to degrade 50% of the target protein.
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of the inhibitor required to block 50% of the target's activity.
-
Dmax (Maximum Degradation): The maximum percentage of protein degradation achieved.
Table 2: Efficacy in c-Myc Suppression and Anti-proliferative Activity
| Compound | c-Myc Suppression | Cell Line | Anti-proliferative Effect | Reference |
|---|---|---|---|---|
| This compound | ~85% reduction | HCT116 | More potent than JQ1 in colon cancer cells | [10][15] |
| JQ1 | ~70% reduction | HCT116 | Induces cell cycle arrest and senescence | [2][10] |
| JQ1 | ~90% reduction | Burkitt's Lymphoma | Potent antiproliferative effect |[16] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are summarized protocols for key assays used to evaluate this compound and JQ1.
Western Blotting for Protein Level Analysis
This technique is used to measure the relative amounts of specific proteins (e.g., BRD4, c-Myc, p53) in cell lysates.
Caption: Standard workflow for a Western Blotting experiment.
-
Cell Treatment: HCT116 cells are treated with varying concentrations of this compound (e.g., 0-10 µM) or JQ1 for a specified duration (e.g., 24 hours).[9][10]
-
Protein Extraction: Cells are lysed to release total protein content.
-
Protein Quantification: A Bradford or BCA assay is used to determine protein concentration.
-
Gel Electrophoresis: Equal amounts of protein are loaded onto an SDS-PAGE gel to separate proteins by molecular weight.
-
Membrane Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (BRD4, c-Myc), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[11]
-
Detection: An enhanced chemiluminescence (ECL) substrate is added, and the resulting signal is captured by an imaging system. Band intensity is quantified to determine relative protein levels.
Quantitative Real-Time PCR (qRT-PCR) for mRNA Analysis
This method is used to quantify the expression levels of the MYC gene.
-
Cell Treatment: Cells are treated with JQ1 or this compound as described above.
-
RNA Extraction: Total RNA is isolated from the treated cells using a suitable kit (e.g., RNeasy).
-
cDNA Synthesis: Reverse transcriptase is used to synthesize complementary DNA (cDNA) from the extracted RNA.
-
PCR Amplification: The cDNA is used as a template in a real-time PCR machine with primers specific for the MYC gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: The relative expression of MYC mRNA is calculated using the ΔΔCt method.[6]
Cell Viability Assay (e.g., MTT or CCK-8)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or JQ1 for a set period (e.g., 72 hours).[17]
-
Reagent Incubation: A reagent like MTT or CCK-8 is added to each well and incubated. Viable cells metabolize the reagent, causing a color change.
-
Measurement: The absorbance of the solution is measured using a microplate reader.
-
Analysis: Cell viability is calculated as a percentage relative to untreated control cells.
Conclusion
Both this compound and JQ1 effectively suppress c-Myc, a key driver of cancer, by targeting the epigenetic regulator BRD4. However, they employ fundamentally different mechanisms with distinct therapeutic implications.
-
JQ1 acts as a competitive inhibitor , displacing BRD4 from chromatin and reducing c-Myc transcription. Its effects are potent but can be transient and may require continuous exposure.[2][4]
-
This compound acts as a degrader , inducing the catalytic and irreversible removal of the BRD4 protein. This leads to a more profound, durable, and potent suppression of c-Myc than simple inhibition.[10][15] Furthermore, this compound's unique dual-action design, which simultaneously degrades BRD4 and stabilizes the p53 tumor suppressor, offers a synergistic anti-proliferative activity that is superior to single-pathway inhibition, particularly in cancers with wild-type p53.[10][12]
For researchers and drug developers, this compound represents a more advanced strategy for targeting the c-Myc pathway, offering the potential for improved efficacy and a more sustained biological response compared to the first-generation BET inhibitor JQ1.
References
- 1. Taking the Myc out of cancer: toward therapeutic strategies to directly inhibit c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET bromodomain inhibition targets both c-Myc and IL7R in high-risk acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The therapeutic effect of the BRD4-degrading PROTAC this compound in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Regulation of MYC Expression and Differential JQ1 Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
A Comparative Analysis of A1874 and Other MDM2-Based PROTACs for Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a comprehensive comparison of A1874, a notable MDM2-based PROTAC, with other relevant PROTACs. We will delve into its unique dual mechanism of action, compare its performance against PROTACs utilizing different E3 ligases, and provide detailed experimental protocols for key assays used in their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of MDM2-based degraders.
Mechanism of Action: A Dual-Pronged Attack on Cancer
This compound is a heterobifunctional molecule designed to degrade Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription.[1] It achieves this by hijacking the E3 ubiquitin ligase Mouse Double Minute 2 (MDM2). The molecule consists of three key components: a ligand that binds to BRD4 (a derivative of the well-known BRD4 inhibitor JQ1), a ligand that recruits MDM2 (a nutlin-based ligand, idasanutlin), and a flexible linker connecting the two.[1]
Upon entering a cell, this compound forms a ternary complex with BRD4 and MDM2. This proximity, induced by the PROTAC, leads to the ubiquitination of BRD4 by MDM2, marking it for degradation by the 26S proteasome.[1]
What sets this compound apart is its dual functionality. By engaging MDM2, it not only triggers the degradation of BRD4 but also prevents MDM2 from binding to and degrading the tumor suppressor protein p53.[1][2] This leads to the stabilization and accumulation of p53, which in turn can activate downstream pathways leading to cell cycle arrest and apoptosis.[1][2] This synergistic anti-proliferative effect is a key advantage of this compound, particularly in cancer cells with wild-type p53.[2]
Figure 1: Dual mechanism of action of this compound.
Performance Comparison of this compound with Other PROTACs
To objectively evaluate the performance of this compound, we compare it with other BRD4-targeting PROTACs that utilize a different E3 ligase (A743, a VHL-based degrader) and an MDM2-targeting PROTAC that induces self-degradation (MD-224).
| PROTAC | Target Protein | E3 Ligase Recruited | DC50 | Dmax | Cell Line | Key Findings |
| This compound | BRD4 | MDM2 | 32 nM[3] | 98%[3] | HCT116 | Demonstrates synergistic anti-proliferative activity through simultaneous BRD4 degradation and p53 stabilization. More effective than VHL-based PROTACs in wild-type p53 cancer cells.[1][2] |
| A743 | BRD4 | VHL | 23.1 nM | 89% | HCT116 | A VHL-recruiting BRD4 degrader with similar potency to this compound in degrading BRD4.[4] Less effective in inhibiting proliferation of wild-type p53 cancer cells compared to this compound.[4] |
| MD-224 | MDM2 | CRBN | <1 nM (degradation) | Not specified | RS4;11 | A highly potent and efficacious first-in-class PROTAC that induces self-degradation of MDM2, leading to robust p53 activation.[5][6] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are key metrics for assessing PROTAC efficacy. Lower DC50 values indicate higher potency.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation of PROTACs. Below are detailed protocols for two fundamental assays used to characterize the performance of molecules like this compound.
Western Blotting for Protein Degradation
This protocol is used to quantify the extent of target protein degradation following PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compound (e.g., this compound) and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against target protein and loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours).[3] Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Apply a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.[7]
-
Analysis: Quantify the band intensities and normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Figure 2: Western Blotting Workflow.
Cell Viability Assay (MTT/CCK-8)
This protocol is used to assess the effect of PROTAC treatment on cell proliferation and viability.
Materials:
-
Cells and cell culture medium
-
96-well plates
-
PROTAC compound
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.[8]
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC for a specified period (e.g., 72 hours). Include a vehicle control.
-
Reagent Incubation:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals. Then, add a solubilization solution and incubate overnight.[9]
-
For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for CCK-8).[8][9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Figure 3: Cell Viability Assay Workflow.
Conclusion
This compound stands out as a potent BRD4-degrading PROTAC with a unique dual mechanism of action that offers a synergistic anti-cancer effect, particularly in p53 wild-type tumors. Its ability to simultaneously degrade an oncoprotein and stabilize a tumor suppressor represents a promising strategy in the development of novel cancer therapeutics. The comparison with other PROTACs highlights the importance of E3 ligase selection in achieving desired biological outcomes. The provided experimental protocols offer a standardized framework for the evaluation and comparison of these powerful molecules, aiding researchers in the quest for more effective and selective targeted protein degraders.
References
- 1. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dual functionality of MDM2 in PROTACs expands the horizons of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MD-224 | MDM2 PROTAC | Probechem Biochemicals [probechem.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 9. MTT assay protocol | Abcam [abcam.com]
A1874 On-Target Effects Confirmation with Proteomics: A Comparative Guide
In the landscape of epigenetic modulators, Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, have emerged as critical therapeutic targets in oncology. The development of molecules that can effectively modulate BRD4 activity is a key focus of drug discovery. This guide provides a comparative analysis of A1874, a Proteolysis Targeting Chimera (PROTAC), against other common BRD4-targeting agents. We delve into the experimental data confirming its on-target effects, with a focus on proteomics-based approaches, to offer a comprehensive resource for researchers, scientists, and drug development professionals.
This compound is a nutlin-based PROTAC that induces the degradation of BRD4 by recruiting the MDM2 E3 ubiquitin ligase.[1][2] This mechanism of action, which leads to the removal of the target protein rather than its mere inhibition, offers the potential for a more profound and sustained downstream effect compared to traditional small molecule inhibitors.[1]
Comparative Analysis of BRD4-Targeting Compounds
The efficacy of this compound can be contextualized by comparing its performance metrics with those of other well-characterized BRD4 modulators, including the inhibitor JQ1 and the alternative PROTAC, dBET6, which utilizes the Cereblon (CRBN) E3 ligase.
Quantitative Performance Metrics
The following tables summarize the key quantitative data for this compound and its counterparts. It is important to note that direct comparisons of half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50) values across different studies should be approached with caution due to potential variations in experimental conditions.
Table 1: Degradation Capacity of BRD4-Targeting PROTACs [1][2]
| Inhibitor | Type | Target E3 Ligase | DC50 (HCT116 cells) | Max. Degradation (Dmax) |
| This compound | PROTAC | MDM2 | 32 nM | 98% |
| dBET6 | PROTAC | Cereblon (CRBN) | Not specified | Not specified |
DC50 represents the concentration required to degrade 50% of the target protein. Dmax indicates the maximum percentage of protein degradation achieved.
Table 2: Inhibitory and Anti-proliferative Activity [2]
| Compound | Type | IC50 (Various Cancer Cell Lines) |
| This compound | PROTAC | More potent than JQ1, CPI203, and I-BET151 in inhibiting colon cancer cell viability. |
| JQ1 | Inhibitor | MCF7: ~1 µM, T47D: ~0.5 µM |
| OTX-015 | Inhibitor | 92-112 nM (BRD2/3/4 binding); submicromolar in various leukemia cell lines. |
| dBET6 | PROTAC | ~10 nM (BET bromodomains) |
IC50 represents the concentration required to inhibit a biological process by 50%.
While global quantitative proteomics data for this compound is not yet publicly available, the following table provides a representative example of what such an analysis would yield, illustrating the on-target and potential off-target effects of different BRD4 modulators.
Table 3: Representative Global Proteomics Analysis of BRD4 Modulators in HCT116 cells (Hypothetical Data)
| Protein | Gene Name | This compound (Fold Change) | JQ1 (Fold Change) | dBET6 (Fold Change) | Description |
| BRD4 | BRD4 | -15.2 | -1.1 | -14.8 | On-target ; Bromodomain-containing protein 4 |
| BRD2 | BRD2 | -1.5 | -1.2 | -8.5 | Off-target; Bromodomain-containing protein 2 |
| BRD3 | BRD3 | -1.3 | -1.1 | -7.9 | Off-target; Bromodomain-containing protein 3 |
| MYC | MYC | -10.5 | -5.2 | -10.2 | Downstream on-target effect ; MYC proto-oncogene |
| P21 | CDKN1A | +8.2 | +3.1 | +7.9 | Downstream on-target effect ; Cyclin-dependent kinase inhibitor 1A |
| MDM2 | MDM2 | -1.1 | -1.0 | -1.2 | E3 Ubiquitin Ligase for this compound |
| CRBN | CRBN | -1.0 | -1.1 | -1.3 | E3 Ubiquitin Ligase for dBET6 |
This table presents hypothetical data to illustrate the expected outcomes of a quantitative proteomics experiment. Fold change values indicate the change in protein abundance upon treatment compared to a vehicle control.
Signaling Pathways and Experimental Workflows
To fully appreciate the on-target effects of this compound, it is essential to understand the signaling pathway it modulates and the experimental workflows used for its characterization.
BRD4 Signaling Pathway
BRD4 is a key transcriptional co-activator that binds to acetylated histones and recruits transcriptional machinery to the promoters and enhancers of target genes, including the well-known oncogene MYC.[3][4] By inducing the degradation of BRD4, this compound effectively downregulates the expression of these target genes, leading to cell cycle arrest and apoptosis. Furthermore, as a nutlin-based PROTAC, this compound also stabilizes the tumor suppressor p53 by preventing its interaction with its negative regulator, the E3 ligase MDM2.[1] This dual mechanism of action provides a synergistic anti-proliferative effect.[1]
References
A Head-to-Head Comparison of A1874 and Other BET Inhibitors: A Guide for Researchers
In the landscape of epigenetic research, Bromodomain and Extra-Terminal (BET) proteins have emerged as critical therapeutic targets, particularly in oncology. Their role in regulating the transcription of key oncogenes like c-MYC has spurred the development of a diverse array of inhibitors. This guide provides a detailed, data-supported comparison of A1874, a Proteolysis Targeting Chimera (PROTAC), with other prominent BET inhibitors, including the small molecule inhibitor JQ1 and other PROTACs such as dBET6 and ARV-825. This comparison is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their work.
Mechanism of Action: Inhibition vs. Degradation
Traditional BET inhibitors, such as JQ1 , function as competitive inhibitors. They reversibly bind to the acetyl-lysine binding pockets of BET proteins, primarily BRD4, displacing them from chromatin and thereby preventing the transcription of target genes.[1]
In contrast, PROTACs like This compound , dBET6 , and ARV-825 operate on a degradation-based mechanism. These heterobifunctional molecules link a BET-binding moiety to a ligand for an E3 ubiquitin ligase. This dual binding recruits the target BET protein to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome. This approach offers the potential for a more profound and sustained suppression of the target protein compared to reversible inhibition.
This compound is a nutlin-based PROTAC that recruits the MDM2 E3 ubiquitin ligase to BRD4. This dual-action mechanism not only leads to BRD4 degradation but can also stabilize p53, offering a synergistic antiproliferative effect in cancer cells with wild-type p53.[2][3] In contrast, dBET6 and ARV-825 recruit the Cereblon (CRBN) E3 ubiquitin ligase to achieve BRD4 degradation.[4][5]
Quantitative Comparison of BET Inhibitors
The following tables summarize key quantitative data for this compound and other selected BET inhibitors. It is important to note that direct comparisons of IC50 and DC50 values across different studies should be interpreted with caution due to variations in experimental conditions.
Table 1: Degradation Capacity of BRD4-targeting PROTACs
| Inhibitor | Type | Target E3 Ligase | DC50 | Max. Degradation (Dmax) | Cell Line | Reference |
| This compound | PROTAC | MDM2 | 32 nM | 98% | HCT116 | [6][7][8] |
| dBET6 | PROTAC | Cereblon (CRBN) | ~10 nM | 97% | HEK293T (3h) | [4][9] |
| ARV-825 | PROTAC | Cereblon (CRBN) | <1 nM | >90% | Burkitt's Lymphoma cell lines | [5][10] |
DC50 represents the concentration required to degrade 50% of the target protein. Dmax indicates the maximum percentage of protein degradation achieved.
Table 2: Inhibitory and Anti-proliferative Activity
| Inhibitor | Type | IC50 | Cell Line(s) | Reference |
| This compound | PROTAC | More potent than JQ1, CPI203, and I-BET151 | Colon cancer cells | [1][11][12] |
| JQ1 | Inhibitor | ~77 nM (BRD4 BD1 binding) | - | [13][14] |
| dBET6 | PROTAC | ~10 nM (BET bromodomains) | T-ALL cell lines | [4][9] |
| ARV-825 | PROTAC | 9–37 nM | AML, Multiple Myeloma, Burkitt's Lymphoma | [10] |
IC50 represents the concentration required to inhibit a biological process by 50%.
Head-to-Head Comparison Insights
Studies directly comparing this compound with the well-characterized inhibitor JQ1 in colon cancer cells have demonstrated the superior potency of the PROTAC. This compound-induced anti-cancer activity was found to be more potent than that of JQ1, as well as other inhibitors like CPI203 and I-BET151.[1][11][12] The degradation-based mechanism of this compound leads to a more sustained and profound downstream effect on c-MYC expression compared to the reversible inhibition by JQ1.[7]
Furthermore, this compound's unique ability to recruit MDM2 and stabilize p53 provides a distinct advantage in p53 wild-type cancers, leading to superior anti-proliferative activity compared to a VHL-recruiting PROTAC with similar BRD4 degradation potency.[2][3]
Signaling Pathways and Experimental Workflows
The primary signaling pathway affected by BET inhibitors involves the downregulation of the oncogene c-MYC. BRD4 is a key transcriptional co-activator of c-MYC, and its inhibition or degradation leads to decreased c-MYC expression, resulting in cell cycle arrest and apoptosis in cancer cells.[15][16][17]
Caption: BET inhibitor and PROTAC mechanism of action on the c-MYC pathway.
References
- 1. The therapeutic effect of the BRD4-degrading PROTAC this compound in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. dBET6 | Active Degraders | Tocris Bioscience [tocris.com]
- 10. medkoo.com [medkoo.com]
- 11. The therapeutic effect of the BRD4-degrading PROTAC this compound in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating A1874-Induced p53 Stabilization
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the p53 stabilization effect of A1874. It offers a detailed comparison with alternative molecules, supported by experimental data and protocols, to facilitate objective performance assessment.
Introduction
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, DNA repair, and apoptosis, making it a focal point in cancer research.[1][2] Its activity is tightly controlled, primarily through interaction with the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[1] this compound is a Proteolysis-Targeting Chimera (PROTAC) designed with a dual mechanism of action. It conjugates a BRD4 inhibitor ((+)-JQ1) with an MDM2 inhibitor (based on RG7388/idasanutlin), leading to the simultaneous degradation of Bromodomain-containing protein 4 (BRD4) and the stabilization of p53.[3][4][5] This guide outlines the experimental validation of this compound's effect on p53 and compares its efficacy against compounds with singular mechanisms.
Mechanism of Action: The Dual Function of this compound
This compound functions as a heterobifunctional molecule. One end binds to BRD4, while the other recruits the E3 ligase MDM2. This proximity induces the ubiquitination and subsequent proteasomal degradation of BRD4, leading to the downregulation of oncogenes like c-Myc.[3][4] Concurrently, the MDM2-binding moiety of this compound competitively inhibits the MDM2-p53 interaction. This prevents p53 from being ubiquitinated, leading to its stabilization, accumulation, and the activation of downstream tumor-suppressive pathways, such as the upregulation of p21.[4][5]
Performance Comparison: this compound vs. Alternative Compounds
To objectively evaluate the efficacy of this compound, its performance was compared against its constituent inhibitory components and an alternative PROTAC that utilizes a different E3 ligase. The following table summarizes quantitative data from studies in the HCT116 human colon cancer cell line, which expresses wild-type p53.[4]
| Compound | Target(s) / Mechanism | BRD4 Degradation (Dmax) | p53 Stabilization (Fold Increase) | c-Myc Suppression | Cell Viability (IC50 in HCT116) |
| This compound | BRD4 Degrader & MDM2 Ligand | 98% [4] | 5.9-fold [4] | ~85% [4][6] | 86.3 nM [4] |
| JQ1 | BRD4/BET Inhibitor | No Degradation | Not Observed[4] | Yes (Less than this compound)[4] | >1000 nM |
| Idasanutlin (RG7388) | MDM2 Inhibitor | Not Observed[4] | 7.2-fold[4] | No | ~300 nM |
| A743 | BRD4 Degrader (VHL Ligand) | 89%[4] | Not Observed | Yes | >1000 nM |
Key Insights:
-
Synergistic Activity: this compound demonstrates superior anti-proliferative activity (lower IC50) in p53 wild-type cells compared to the VHL-recruiting PROTAC (A743) or the individual inhibitors (JQ1, Idasanutlin).[4][5]
-
Dual-Mode Action Confirmed: The data confirms that this compound uniquely combines BRD4 degradation and p53 stabilization, unlike the other agents which only perform one of these functions.[4]
-
Importance of p53 Status: this compound's enhanced efficacy is dependent on the presence of wild-type p53. In cell lines with mutant p53, this compound is significantly less effective at reducing cell viability.[3][4]
Experimental Protocols
Validating the effects of this compound on p53, BRD4, and downstream targets is primarily achieved through Western Blotting.
Experimental Workflow: Western Blot Analysis
The following diagram outlines the key steps for assessing protein level changes following treatment with this compound.
Detailed Protocol for Western Blot Validation
This protocol is a synthesized methodology based on standard practices for protein analysis.[7][8][9]
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Extraction:
-
After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay, following the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4X Laemmli sample buffer to a final 1X concentration and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a Tris-Glycine SDS-PAGE gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Recommended primary antibodies include:
-
Anti-p53
-
Anti-BRD4
-
Anti-p21
-
Anti-c-Myc
-
Anti-GAPDH or Anti-β-actin (as a loading control)
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Capture the signal using a chemiluminescence imaging system.
-
Perform densitometric analysis on the resulting bands to quantify the relative protein levels, normalizing to the loading control.
-
References
- 1. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the functions of p53 and drugs acting either on wild- or mutant-type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MDM2-Recruiting PROTAC Offers Superior, Synergistic Antiproliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Mutant p53 protein expression and antioxidant status deficiency in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Comparative Analysis of A1874: A PROTAC for Targeted BRD4 Degradation
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the performance of A1874, a Proteolysis Targeting Chimera (PROTAC), against other relevant molecules. This compound is designed to induce the degradation of the epigenetic reader protein BRD4 by recruiting the E3 ubiquitin ligase MDM2. Its unique mechanism of action, which also involves the stabilization of the tumor suppressor protein p53, offers a synergistic anti-proliferative effect in specific cellular contexts. This document summarizes key experimental data, provides detailed protocols for relevant assays, and visualizes the underlying biological pathways and experimental workflows.
Data Presentation: Performance Comparison of this compound and Alternatives
The following tables summarize the quantitative data on the efficacy of this compound in degrading BRD4 and inhibiting cell viability, in comparison to other relevant compounds.
Table 1: BRD4 Degradation Efficiency of this compound
| Compound | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Notes |
| This compound | HCT116 | 32 | >98 | This compound demonstrates potent and highly efficacious degradation of BRD4 in HCT116 colon cancer cells.[1] |
Table 2: Anti-proliferative Activity of this compound and Comparison Compounds
| Compound | Cell Line | p53 Status | IC₅₀ (nM) | Notes |
| This compound | HCT116 | Wild-Type | 86.3 | This compound is highly effective in cancer cells with wild-type p53. |
| This compound | A375 | Wild-Type | 236 | |
| This compound | SJSA1 | Wild-Type (MDM2 amp) | 46.5 | Increased MDM2 levels enhance this compound potency. |
| This compound | NCI-H2030 | Mutant | >1000 | This compound shows significantly reduced activity in p53 mutant cells. |
| This compound | HT29 | Mutant | >1000 | |
| This compound | p53-/- HCT116 | Null | >1000 | The absence of p53 greatly diminishes the anti-proliferative effects of this compound. |
| A743 | HCT116 | Wild-Type | >1000 | The VHL-recruiting PROTAC A743 is less effective in p53 wild-type cells compared to this compound. |
| A743 | p53-/- HCT116 | Null | ~500 | A743 is more effective than this compound in p53 null cells. |
| A1875 | HCT116 | Wild-Type | >1000 | The inactive diastereomer of this compound, with reduced MDM2 affinity, shows minimal activity. |
| JQ1 | HCT116 | Wild-Type | >1000 | The BRD4 inhibitor JQ1 alone is less potent than this compound. |
| Idasanutlin (B612072) | HCT116 | Wild-Type | ~500 | The MDM2 inhibitor idasanutlin alone is less potent than this compound. |
Note on Cross-Reactivity: Publicly available studies on this compound have primarily focused on its efficacy and mechanism of action related to BRD4 degradation and p53 stabilization. As of now, comprehensive cross-reactivity data for this compound against other members of the BET (Bromodomain and Extra-Terminal) family (BRD2, BRD3, BRDT) or broader off-target protein panels (e.g., kinome scans) have not been published. One study explicitly mentioned that off-target effects were not assessed, highlighting this as a limitation.[2] Therefore, a direct comparison of this compound's selectivity against other BET proteins is not currently possible.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay
This protocol is used to determine the concentration of a compound that inhibits cell viability by 50% (IC₅₀).
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 2,000-5,000 cells per well and incubated overnight to allow for cell attachment.
-
Compound Treatment: A serial dilution of the test compounds (e.g., this compound, A743, JQ1) is prepared. The cell culture medium is replaced with fresh medium containing the various concentrations of the compounds. A vehicle control (e.g., 0.1% DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. This assay measures ATP levels, which are indicative of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle-treated control cells, and IC₅₀ values are calculated by fitting the data to a dose-response curve using appropriate software.
Immunoblotting for Protein Degradation
This protocol is used to quantify the levels of specific proteins (e.g., BRD4, p53, c-Myc) in cells following treatment with a PROTAC.
-
Cell Treatment and Lysis: Cells are seeded in 6-well plates and treated with varying concentrations of the test compound for a specified duration (e.g., 24 hours). After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a BCA protein assay to ensure equal loading for electrophoresis.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (typically 20-30 µg) from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-BRD4, anti-p53, anti-c-Myc) and a loading control (e.g., anti-GAPDH).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software. The level of the target protein is normalized to the loading control to determine the extent of protein degradation relative to the vehicle-treated control.
Mandatory Visualization
The following diagrams illustrate the signaling pathway of this compound and a general experimental workflow for its evaluation.
References
Safety Operating Guide
Navigating the Disposal of A1874: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling A1874, a potent PROTAC BRD4 degrader, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is the authoritative source for disposal instructions, this guide provides essential, step-by-step procedures for its safe handling and disposal in the absence of a specific SDS, based on general principles of hazardous chemical waste management.[1]
Immediate Safety and Disposal Procedures
Adherence to proper disposal protocols is paramount to mitigate risks and ensure compliance with regulatory standards. The following steps outline a general procedure for the disposal of this compound and associated waste.
Step 1: Consultation and Preparation Before beginning any disposal process, consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer.[1] In the absence of a specific SDS, treat this compound as a hazardous chemical waste. Ensure all personnel handling the waste are equipped with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Step 2: Waste Segregation and Collection Collect all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and empty containers), in a designated, leak-proof, and chemically compatible hazardous waste container.[2][3] Do not mix this compound waste with other waste streams to avoid potentially hazardous reactions.[4][5]
Step 3: Labeling Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[3]
Step 4: Storage Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.[2] Ensure the storage area is away from incompatible materials.
Step 5: Scheduling Waste Pickup Contact your institution's EHS department to schedule a pickup for the hazardous waste.[5] Do not attempt to dispose of this compound down the drain or in the regular trash.[4][5]
Empty Container Disposal For empty containers that previously held this compound, they should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3] After thorough rinsing and air drying, the container labels must be defaced or removed before disposal as solid waste, in accordance with institutional policies.[5]
Experimental Protocols
Quantitative Data
Specific quantitative data regarding disposal parameters for this compound, such as concentration limits for drain disposal or specific pH ranges for neutralization, are not available. All concentrations of this compound and materials contaminated with it should be treated as hazardous waste.
Disposal Workflow
The following diagram illustrates the general logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Protocols for Handling A1874
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, application, and disposal of A1874, a potent BRD4-degrading PROTAC.
This document provides critical safety and logistical information for the laboratory use of this compound, a nutlin-based Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the BRD4 protein. Adherence to these guidelines is essential to ensure personnel safety, experimental integrity, and environmental protection.
Personal Protective Equipment (PPE)
Given the potent and targeted biological activity of this compound, a multi-layered approach to personal protective equipment is mandatory. The following table summarizes the required PPE for various laboratory procedures involving this compound.
| Procedure | Required Personal Protective Equipment | Rationale |
| Handling of Solid Compound (Weighing, Aliquoting) | - Double Nitrile Gloves: Outer glove to be changed immediately upon contamination. - Disposable Gown or Lab Coat (fully buttoned): Provides a barrier against spills. - Safety Glasses with Side Shields or Goggles: Protects eyes from airborne particles. - NIOSH-approved Respirator (e.g., N95): Prevents inhalation of fine powder. | Handling the solid form of this compound poses the highest risk of aerosolization and subsequent inhalation. |
| Preparation of Stock Solutions | - Double Nitrile Gloves - Disposable Gown or Lab Coat - Safety Glasses with Side Shields or Goggles | While the risk of aerosolization is lower with liquids, the potential for splashes and skin contact remains. |
| Cell Culture and In Vitro Assays | - Nitrile Gloves - Lab Coat - Safety Glasses | Standard laboratory practice to prevent contamination of experiments and protect from splashes of media containing this compound. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial to minimize exposure and prevent environmental contamination.
Handling Procedures
-
Designated Work Area: All work with solid this compound and concentrated stock solutions should be conducted in a designated area, such as a certified chemical fume hood or a powder containment hood, to minimize inhalation exposure.
-
Preparation of Stock Solutions:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound in a chemical fume hood.
-
Prepare a stock solution in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). A common stock solution concentration is 10 mM.
-
Store stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
-
Spill Management:
-
In case of a spill, evacuate the immediate area and ensure adequate ventilation.
-
Wear full PPE, including a respirator, during cleanup.
-
For solid spills, gently cover with an absorbent material to avoid raising dust, then carefully sweep into a designated waste container.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and collect in a sealed container.
-
Decontaminate the spill area with an appropriate solvent (e.g., 70% ethanol) followed by soap and water.
-
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated consumables (e.g., gloves, weigh boats, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste bag. |
| Liquid Waste | Unused stock solutions and contaminated media should be collected in a sealed, properly labeled hazardous waste container. Do not pour down the drain. |
| Sharps | Contaminated needles and syringes should be disposed of in a designated sharps container for hazardous chemical waste. |
Signaling Pathway and Experimental Workflow
This compound-Mediated BRD4 Degradation Pathway
This compound is a heterobifunctional molecule that induces the degradation of BRD4 by hijacking the cell's ubiquitin-proteasome system. One part of the this compound molecule binds to BRD4, while the other part recruits an E3 ubiquitin ligase. This proximity leads to the polyubiquitination of BRD4, marking it for degradation by the proteasome.
Caption: Mechanism of this compound-induced BRD4 protein degradation.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a cell-based assay.
Caption: General workflow for cell-based experiments with this compound.
Experimental Protocols
Western Blot Analysis of BRD4 Degradation
This protocol is designed to quantify the degradation of BRD4 protein in response to this compound treatment.
Materials:
-
HCT116 cells (or other suitable cell line)
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-BRD4, anti-c-Myc, anti-p53, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed HCT116 cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with increasing concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 24 hours. Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities relative to a loading control (e.g., GAPDH).
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Materials:
-
HCT116 cells
-
This compound stock solution
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
